molecular formula C9H15NO2 B063041 1-(4-Acetylpiperidino)ethan-1-one CAS No. 162368-01-6

1-(4-Acetylpiperidino)ethan-1-one

Cat. No.: B063041
CAS No.: 162368-01-6
M. Wt: 169.22 g/mol
InChI Key: VFZXZEJGLKOTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylpiperidino)ethan-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. This structure features a piperidine ring, a common motif in pharmaceuticals and bioactive molecules, further functionalized with acetyl groups. Piperidine-based structures are fundamental scaffolds in the development of compounds with diverse biological activities . As a research chemical, its primary value lies in its potential use as a versatile building block or synthetic intermediate. Researchers can utilize it to construct more complex molecular architectures, particularly in the exploration of new chemical space for drug discovery programs. The presence of the carbonyl groups makes it a potential candidate for further chemical transformations, such as nucleophilic additions or the formation of heterocyclic systems. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZXZEJGLKOTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380434
Record name 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162368-01-6
Record name 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Acetylpiperidino)ethan-1-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Acetylpiperidino)ethan-1-one, also known as 1,4-diacetylpiperidine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed chemical data, though specific experimental protocols and biological activity data for this compound remain limited in publicly accessible literature.

Chemical Identity and Structure

This compound is a disubstituted piperidine derivative with the chemical formula C₉H₁₅NO₂. Its structure features a piperidine ring N-acetylated and also bearing an acetyl group at the C4 position.

IUPAC Name: 1-(1-acetylpiperidin-4-yl)ethanone CAS Number: 162368-01-6 SMILES: CC(=O)C1CCN(CC1)C(C)=O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
Molecular Formula C₉H₁₅NO₂N/A
Molecular Weight 169.22 g/mol N/A
Boiling Point (Predicted) 308.9 ± 35.0 °CN/A
Density (Predicted) 1.057 ± 0.06 g/cm³N/A
Flash Point (Predicted) 137.7 °CN/A

Experimental Protocols

General synthetic strategies for piperidine derivatives often involve multi-component reactions or the functionalization of a pre-existing piperidine ring. Acetylation of the nitrogen and carbon atoms could potentially be achieved using acetylating agents such as acetic anhydride or acetyl chloride under appropriate reaction conditions.

For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential.

  • ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Piperidine derivatives have been shown to interact with a wide range of biological targets and modulate various signaling pathways.

Some piperidine-containing compounds have been reported to influence key cellular signaling pathways, including:

  • NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses, and some piperidine derivatives have been shown to modulate its activity.

  • PI3K/Akt Signaling Pathway: This is a critical pathway involved in cell growth, proliferation, and survival. Certain piperidine compounds have demonstrated the ability to inhibit this pathway, suggesting potential anticancer applications.[3]

  • STAT3 Signaling Pathway: The STAT3 pathway is involved in cell growth and apoptosis, and its dysregulation is linked to cancer. Some piperidine-based molecules have been found to inhibit STAT3 signaling.

Given the prevalence of the piperidine moiety in pharmacologically active agents, it is plausible that this compound could exhibit biological activity. However, dedicated in-vitro and in-vivo studies are required to elucidate its specific pharmacological profile and mechanism of action.

Visualizations

To illustrate the potential logical flow of a drug discovery process involving a piperidine derivative, the following diagram is provided.

DrugDiscoveryWorkflow A Compound Synthesis (e.g., 1,4-Diacetylpiperidine) B Structural Characterization (NMR, MS) A->B C In Vitro Screening (Target-based or Phenotypic) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Improvement F In Vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: A generalized workflow for a drug discovery campaign.

The following diagram illustrates a simplified representation of a generic signaling pathway that could potentially be modulated by a piperidine-based compound.

SignalingPathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor Piperidine Derivative (Potential Inhibitor) Inhibitor->Kinase2

Caption: A hypothetical signaling cascade with a potential point of inhibition.

Conclusion

This compound is a chemical entity with a well-defined structure. While its physicochemical properties can be predicted, detailed experimental data and, crucially, information regarding its biological activity and mechanism of action are currently lacking in the public domain. The established pharmacological importance of the piperidine scaffold suggests that this compound could be a candidate for biological screening. Further research is necessary to synthesize, characterize, and evaluate the biological effects of this compound to determine its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to 1,4-Diacetylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1-(4-acetylpiperidin-1-yl)ethanone

This technical guide provides a comprehensive overview of 1,4-diacetylpiperidine, a piperidine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data on this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights into its synthesis, properties, and potential biological relevance.

Physicochemical Properties

Property1-Acetylpiperidinetert-Butyl 4-acetylpiperidine-1-carboxylateEstimated 1,4-Diacetylpiperidine
Molecular Formula C₇H₁₃NO[1][2][3]C₁₂H₂₁NO₃[4][5]C₉H₁₅NO₂
Molecular Weight ( g/mol ) 127.18[1]227.30[4]169.22
Boiling Point (°C) 226[3]Not availableEstimated > 230
Melting Point (°C) -13.4[3]Not availableNot available
LogP 0.957[1]1.3[4]Estimated ~1.0-1.5
Hydrogen Bond Donors 0[3]00
Hydrogen Bond Acceptors 1[3]3[4]2

Spectral Data Analysis

Detailed spectral data for 1,4-diacetylpiperidine is not publicly available. The expected spectral characteristics can be inferred from the analysis of its constituent parts: the N-acetyl group and the 4-acetyl group on the piperidine ring.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (N-acetyl)~2.1s3H
CH₃ (C-acetyl)~2.2s3H
Piperidine ring protons1.5 - 3.8m9H

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (ppm)
C=O (N-acetyl)~169
C=O (C-acetyl)~208
CH₃ (N-acetyl)~22
CH₃ (C-acetyl)~28
Piperidine ring carbons25 - 55

Expected IR Spectral Data:

Functional GroupWavenumber (cm⁻¹)
C=O (amide)~1640
C=O (ketone)~1710
C-H (alkane)2850-2950

Synthesis of 1,4-Diacetylpiperidine

A specific, detailed experimental protocol for the synthesis of 1,4-diacetylpiperidine is not available in the cited literature. However, a plausible synthetic route can be adapted from the synthesis of 1,4-diacetyl-4-phenylpiperidine.[6] This proposed method involves the acetylation of 4-acetylpiperidine.

Proposed Experimental Protocol:

Materials:

  • 4-Acetylpiperidine

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4-acetylpiperidine in dichloromethane.

  • Add pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 1,4-diacetylpiperidine.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification 4-Acetylpiperidine 4-Acetylpiperidine Reaction_Vessel Reaction in Dichloromethane 4-Acetylpiperidine->Reaction_Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Quenching Quenching with NaHCO3 Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Crude Product Product 1,4-Diacetylpiperidine Chromatography->Product Pure Product

Caption: Proposed synthesis workflow for 1,4-diacetylpiperidine.

Biological Activity

The specific biological activities of 1,4-diacetylpiperidine have not been extensively studied. However, the piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[7] Piperidine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as antipsychotics, analgesics, and antidepressants.[8]

  • Antimicrobial and Antiviral Activity: The piperidine nucleus is present in various compounds with demonstrated antibacterial, antifungal, and antiviral properties.[9]

  • Anticancer Activity: Numerous piperidine derivatives have been investigated for their potential as anticancer agents.[10]

The introduction of acetyl groups at the 1 and 4 positions of the piperidine ring will modify the molecule's polarity, size, and ability to participate in hydrogen bonding, which in turn could influence its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate the specific biological targets and therapeutic potential of 1,4-diacetylpiperidine.

In silico prediction tools can be utilized to forecast the potential biological activities of novel piperidine derivatives.[8][11] Such studies can help in identifying potential protein targets and guiding future preclinical research.

Conclusion

1,4-Diacetylpiperidine, systematically named 1-(4-acetylpiperidin-1-yl)ethanone, is a derivative of piperidine for which direct experimental data is scarce. This guide has provided a comprehensive overview based on the properties of related compounds and established synthetic methodologies. The provided data tables, proposed synthesis protocol, and discussion of potential biological activities serve as a valuable resource for researchers interested in this and other novel piperidine derivatives. Further experimental validation is necessary to confirm the estimated properties and explore the full potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Acetylpiperidino)ethan-1-one (CAS 162368-01-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for the compound 1-(4-Acetylpiperidino)ethan-1-one, identified by CAS number 162368-01-6. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key physicochemical parameters, and a workflow visualization for data acquisition.

Chemical Identity

IdentifierValue
CAS Number 162368-01-6
IUPAC Name 1-(1-acetylpiperidin-4-yl)ethanone
Synonyms 1,4-Diacetylpiperidine, this compound
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Canonical SMILES CC(=O)C1CCN(CC1)C(C)=O
InChI Key VFZXZEJGLKOTBW-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. It is important to note that much of the publicly available data for this compound is based on computational predictions.

PropertyValueData Type
Boiling Point 308.9 ± 35.0 °CPredicted
Density 1.057 ± 0.06 g/cm³Predicted
pKa -1.36 ± 0.40Predicted
LogP (XLogP3) 0.7718Predicted
Flash Point 137.7 °CPredicted
Refractive Index 1.474Predicted
Polar Surface Area 37.4 ŲPredicted

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of a compound like this compound are outlined below. These are generalized standard operating procedures that can be adapted for specific laboratory settings.

3.1. Determination of Boiling Point (Atmospheric Pressure)

The boiling point can be determined using a classic distillation apparatus.

  • Apparatus: Round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

  • Procedure:

    • A sample of the compound is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled for simple distillation.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

    • The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

3.2. Determination of Density

The density of a liquid can be determined using a pycnometer.

  • Apparatus: Pycnometer (a flask with a specific volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the sample liquid and weighed again.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.

3.3. Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

3.4. Determination of Partition Coefficient (LogP) - Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously in a separatory funnel until equilibrium is reached.

    • The octanol and water phases are separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Workflow and Data Relationships

The following diagram illustrates a typical workflow for the characterization of a chemical compound's physicochemical properties.

Physicochemical_Data_Workflow cluster_synthesis Compound Synthesis & Purification cluster_physicochemical Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Boiling_Point Boiling Point Structure_Verification->Boiling_Point Melting_Point Melting Point Structure_Verification->Melting_Point Density Density Structure_Verification->Density Solubility Solubility Structure_Verification->Solubility pKa pKa Structure_Verification->pKa LogP LogP Structure_Verification->LogP Data_Compilation Data Compilation & Tabulation Boiling_Point->Data_Compilation Melting_Point->Data_Compilation Density->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Report_Generation Report Generation Data_Compilation->Report_Generation

Caption: Workflow for Physicochemical Characterization.

Biological Activity and Signaling Pathways

As of the date of this document, there is no significant information in the public domain detailing the specific biological activities or involvement in signaling pathways for this compound. Further research would be required to elucidate any potential pharmacological effects.

Disclaimer: The information provided in this document is for research and informational purposes only. The physicochemical data, particularly the predicted values, should be confirmed by experimental analysis.

Spectroscopic Analysis of 1-(1-acetylpiperidin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 1-(1-acetylpiperidin-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a predictive analysis based on closely related analogs, namely 1-acetylpiperidine and N-acetyl-4-piperidone. This document also outlines the standard experimental protocols for obtaining the necessary spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 1-(1-acetylpiperidin-4-yl)ethanone. These predictions are derived from the known spectral properties of analogous compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-6 (axial)3.8 - 4.2d~13
H-2, H-6 (equatorial)2.8 - 3.2d~13
H-3, H-5 (axial)1.2 - 1.6qd~12, ~4
H-3, H-5 (equatorial)1.8 - 2.2dt~12, ~3
H-42.5 - 2.9tt~11, ~4
-C(O)CH₃ (N-acetyl)2.1s-
-C(O)CH₃ (4-acetyl)2.2s-

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-640 - 45
C-3, C-528 - 33
C-445 - 50
C=O (N-acetyl)169 - 171
-C(O)CH₃ (N-acetyl)21 - 23
C=O (4-acetyl)208 - 212
-C(O)CH₃ (4-acetyl)27 - 30

Solvent: CDCl₃. Reference: CDCl₃ (δ = 77.16 ppm).

Table 3: Predicted Infrared (IR) Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 3000Medium-Strong
C=O stretch (amide)1630 - 1660Strong
C=O stretch (ketone)1705 - 1725Strong
C-N stretch1200 - 1350Medium
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zFragmentation Pathway
[M]⁺169.11Molecular Ion
[M - CH₃]⁺154.09Loss of a methyl radical
[M - COCH₃]⁺126.10Loss of an acetyl radical
[M - C₂H₃O]⁺126.10McLafferty rearrangement
[CH₃CO]⁺43.02Acetyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 1-(1-acetylpiperidin-4-yl)ethanone.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 8-16 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-(1-acetylpiperidin-4-yl)ethanone.

Methodology:

  • Sample Preparation:

    • Thin Film (for liquids/oils): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(1-acetylpiperidin-4-yl)ethanone.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., Gas Chromatography or Liquid Chromatography).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-(1-acetylpiperidin-4-yl)ethanone.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of 1-(1-acetylpiperidin-4-yl)ethanone NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Overall workflow for the spectroscopic analysis.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis SamplePrep Dissolve Sample in CDCl₃ H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR Processing Data Processing (FT, Phasing, Baseline) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Interpretation Processing->Analysis

Caption: Detailed workflow for NMR spectroscopy.

This guide provides a foundational understanding of the spectroscopic characteristics of 1-(1-acetylpiperidin-4-yl)ethanone. For definitive structural confirmation, it is imperative to acquire and interpret the experimental spectra of a synthesized and purified sample.

An In-Depth Technical Guide to the Synthesis of 1-(4-Acetylpiperidino)ethan-1-one from 4-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-acetylpiperidino)ethan-1-one, also known as 1,4-diacetylpiperidine, commencing from the starting material 4-acetylpiperidine. The core of this process lies in the N-acetylation of the secondary amine present in the piperidine ring. This guide will cover the underlying chemical principles, a representative experimental protocol, and relevant data presented in a clear and accessible format for laboratory applications.

Introduction

This compound (CAS No: 162368-01-6) is a chemical intermediate that features a diacetylated piperidine scaffold. The synthesis from 4-acetylpiperidine involves the formation of an amide bond at the nitrogen atom of the piperidine ring through acylation. The most common and effective method for this transformation is the use of acetic anhydride, which serves as the acetyl group donor. The reaction is typically straightforward and proceeds with high efficiency, making it a practical route for obtaining this diacetylated derivative.

Reaction Principle and Mechanism

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the secondary amine nitrogen of 4-acetylpiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of an acetate ion as a leaving group and the formation of the N-acetylated product. The reaction is often facilitated by a base, which can deprotonate the piperidinium ion intermediate, or in some cases, can be carried out without a catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Property4-AcetylpiperidineThis compound
CAS Number 206989-61-9162368-01-6
Molecular Formula C₇H₁₃NOC₉H₁₅NO₂
Molecular Weight 127.18 g/mol 169.22 g/mol [1]
Boiling Point Not specified308.9±35.0 °C (Predicted)[1]
Density Not specified1.057±0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature2-8°C[1]

Experimental Protocol

Disclaimer: The following is a representative experimental protocol derived from established procedures for the N-acetylation of similar piperidine derivatives, due to the absence of a specific, detailed published procedure for this exact synthesis. Appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

4.1. Materials and Reagents

  • 4-Acetylpiperidine

  • Acetic Anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Toluene

4.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpiperidine (1.0 equivalent) in an appropriate volume of a suitable solvent such as dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at room temperature.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, gentle heating may be applied.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acid and remove the pyridine catalyst. This is followed by washing with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. To ensure complete removal of pyridine, the residue can be co-evaporated with toluene.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_product Product 4-Acetylpiperidine 4-Acetylpiperidine Product This compound 4-Acetylpiperidine->Product N-Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Product Pyridine Pyridine (Base) Pyridine->Product Catalyst

Caption: Reaction scheme for the N-acetylation of 4-acetylpiperidine.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve 4-Acetylpiperidine in Solvent B 2. Add Pyridine and Acetic Anhydride A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Work-up: Dilute and Wash with NaHCO3(aq) & Brine C->D E 5. Dry Organic Layer and Concentrate D->E F 6. Purify by Distillation or Chromatography E->F G Pure this compound F->G

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-acetylpiperidine via N-acetylation with acetic anhydride is a robust and efficient transformation. This guide provides a foundational understanding and a practical, representative protocol for researchers in the fields of organic synthesis and drug discovery. While the provided protocol is based on well-established chemical principles, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

The Biological Significance of the Diacetylpiperidine Moiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast array of derivatives, the diacetylpiperidine moiety and its broader class of diacylpiperazines have emerged as a pharmacophore of significant interest, demonstrating potent and selective activities against various biological targets. This technical guide provides an in-depth exploration of the biological significance of the diacetylpiperidine core, with a particular focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists.

Core Biological Activity: Antagonism of the Neurokinin-1 (NK-1) Receptor

A primary and well-documented biological function of diacylpiperazine derivatives is their potent antagonism of the neurokinin-1 (NK-1) receptor. The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.

Diacylpiperazine-based compounds have been identified as competitive antagonists of the human NK-1 receptor. A notable example is the compound L-161,664, which demonstrates high affinity and selectivity for the NK-1 receptor.[1]

Quantitative Data on Diacylpiperazine NK-1 Receptor Antagonists

The biological activity of diacylpiperazine derivatives as NK-1 receptor antagonists has been quantified through various in vitro assays. The following table summarizes the key activity data for a representative compound.

CompoundTargetAssayKey ParameterValueReference
L-161,664Human NK-1 ReceptorSubstance P Binding AssayIC5043 ± 21 nM[1]
L-161,664Human NK-2 ReceptorRadioligand Binding AssayAffinity50-fold lower than for NK-1[1]
L-161,664Human NK-3 ReceptorRadioligand Binding AssayAffinity200-fold lower than for NK-1[1]
L-161,664Human NK-1 ReceptorInositol Monophosphate AccumulationFunctional AntagonismCompetitive Antagonist[1]

Signaling Pathways Modulated by Diacetylpiperidine Moiety

As antagonists of the NK-1 receptor, diacylpiperazine derivatives modulate the downstream signaling cascades initiated by Substance P binding. The NK-1 receptor primarily couples to Gq and Gs alpha subunits of heterotrimeric G-proteins.

Activation of the NK-1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). PKC can then phosphorylate and activate downstream effectors, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2. This signaling cascade ultimately leads to various cellular responses, including proliferation, inflammation, and pain signaling. Diacylpiperazine antagonists, by blocking the initial binding of Substance P, effectively inhibit this entire downstream signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds G_protein Gq/Gs NK1R->G_protein Activates Diacylpiperazine Diacylpiperazine Antagonist Diacylpiperazine->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, Inflammation, Pain) Ca2_release->Cellular_Response Contributes to MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response Leads to

Caption: NK-1 Receptor Signaling Pathway and Inhibition by Diacylpiperazine Antagonists.

Experimental Protocols

Synthesis of Diacylpiperazine Derivatives

The synthesis of diacylpiperazine derivatives can be achieved through various synthetic routes. A general and adaptable method involves the sequential acylation of a piperazine core. The following protocol is a representative example for the synthesis of a generic N,N'-diacylpiperazine.

Materials:

  • Piperazine

  • Acid chloride 1 (R1-COCl)

  • Acid chloride 2 (R2-COCl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Mono-acylation:

    • Dissolve piperazine (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add a solution of acid chloride 1 (1 equivalent) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-acylated piperazine.

    • Purify the product by flash column chromatography on silica gel.

  • Di-acylation:

    • Dissolve the purified mono-acylated piperazine (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add a solution of acid chloride 2 (1 equivalent) in DCM to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring progress by TLC.

    • Upon completion, work up the reaction as described in the mono-acylation step (quenching, extraction, washing, and drying).

    • Concentrate the organic layer under reduced pressure to obtain the crude di-acylated product.

    • Purify the final compound by flash column chromatography on silica gel to yield the pure diacylpiperazine derivative.

Synthesis_Workflow Start Piperazine Mono_acylation Mono-acylation (Acid Chloride 1, Base) Start->Mono_acylation Mono_product Mono-acylated Piperazine Mono_acylation->Mono_product Purification1 Purification (Chromatography) Mono_product->Purification1 Di_acylation Di-acylation (Acid Chloride 2, Base) Di_product Diacylpiperazine Di_acylation->Di_product Purification2 Purification (Chromatography) Di_product->Purification2 Purification1->Di_acylation

Caption: General workflow for the synthesis of diacylpiperazine derivatives.

Radioligand Binding Assay for NK-1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK-1 receptor.

Materials:

  • Cell membranes expressing the human NK-1 receptor

  • Radioligand: [¹²⁵I]Substance P

  • Non-labeled Substance P (for determining non-specific binding)

  • Test compounds (diacylpiperazine derivatives)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of non-labeled Substance P (e.g., 1 µM).

  • Incubation:

    • Add the cell membrane preparation to all wells.

    • Add the radioligand ([¹²⁵I]Substance P) to all wells at a concentration near its Kd.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubation Incubation (Binding to Equilibrium) Start->Incubation Filtration Filtration & Washing (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The diacetylpiperidine moiety, as a key component of the broader diacylpiperazine class, represents a privileged scaffold in modern drug discovery. Its proven efficacy as an antagonist of the NK-1 receptor highlights its potential for the development of therapeutics targeting a range of disorders, including emesis, pain, and inflammation. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation modulators with enhanced potency, selectivity, and pharmacokinetic properties. Further investigation into the interactions of diacetylpiperidine-containing molecules with other biological targets is warranted and may unveil novel therapeutic applications for this versatile chemical entity.

References

An In-depth Technical Guide to the Role of the 1,4-Diacetylpiperidine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system (CNS). This technical guide explores the significance and potential of the 1,4-diacetylpiperidine scaffold, using 1-(4-Acetylpiperidino)ethan-1-one (CAS: 162368-01-6) as a representative chemical entity. While direct pharmacological data on this specific precursor is not extensively documented, its structure serves as a valuable starting point for the synthesis of a diverse range of CNS-active agents. This document provides an overview of the synthetic versatility of the piperidine core, examples of CNS-active piperidine derivatives, generalized experimental protocols for their evaluation, and conceptual workflows relevant to CNS drug discovery programs.

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. Its prevalence in CNS drug discovery can be attributed to several key features:

  • Structural Versatility: The piperidine ring can be readily substituted at multiple positions, allowing for the precise three-dimensional arrangement of pharmacophoric groups to optimize interactions with biological targets.

  • Physicochemical Properties: The nitrogen atom is typically basic (pKa ≈ 11.2), allowing it to be protonated at physiological pH. This positive charge can be crucial for forming salt bridges with amino acid residues in target proteins and often improves aqueous solubility.

  • Blood-Brain Barrier (BBB) Permeability: The overall lipophilicity and molecular weight of piperidine-containing compounds can be fine-tuned to facilitate penetration across the BBB, a critical requirement for CNS-acting drugs.

The compound This compound , also known as 1,4-diacetylpiperidine, represents a synthetically useful building block. The two acetyl groups offer reactive handles for chemical modification, potentially serving as precursors for more complex functionalities aimed at engaging CNS targets. While this molecule is primarily recognized as a synthetic intermediate, its core structure is representative of the broader class of piperidin-4-ones, which are established as versatile precursors for various biologically active compounds.[1]

Synthetic Utility and Derivatization Potential

The synthetic potential of a scaffold like this compound is vast. The ketone and amide functionalities are gateways to a multitude of chemical transformations. Below is a conceptual illustration of how this scaffold can be elaborated into more complex, drug-like molecules.

G cluster_0 Modifications at C4-Acetyl Group cluster_1 Modifications at N1-Acetyl Group cluster_2 Resulting Scaffolds cluster_3 Further Functionalization start This compound reductive_amination Reductive Amination start->reductive_amination grignard Grignard Reaction start->grignard wittig Wittig Reaction start->wittig deacetylation Deacetylation (Hydrolysis) start->deacetylation reduction Reduction to N-Ethyl start->reduction amines 4-Substituted Aminopiperidines reductive_amination->amines alcohols Tertiary Alcohols grignard->alcohols alkenes Exocyclic Alkenes wittig->alkenes secondary_amine Piperidine Secondary Amine deacetylation->secondary_amine n_ethyl N-Ethylpiperidine reduction->n_ethyl final Diverse CNS-Active Drug Candidates amines->final alcohols->final alkenes->final alkylation N-Alkylation / Arylation secondary_amine->alkylation amidation Amide Coupling secondary_amine->amidation n_ethyl->final alkylation->final amidation->final

Caption: Synthetic pathways from a 1,4-diacetylpiperidine core.

This diagram illustrates that through standard organic chemistry reactions, the simple 1,4-diacetylated scaffold can be transformed into a wide array of functionalized piperidines, which are the immediate precursors to potent CNS agents like the fentanyl-related analgesics.[2][3]

Key CNS Targets for Piperidine-Based Therapeutics

Derivatives of the piperidine scaffold have been successfully developed to modulate a wide range of CNS targets. The structural flexibility of the piperidine ring allows it to be incorporated into ligands for various receptors and transporters.

CNS Target Class Example(s) Therapeutic Application Reference
Opioid Receptors Fentanyl, Carfentanil, BrifentanilAnalgesia, Anesthesia[2][3]
Dopamine Transporter (DAT) MethylphenidateADHD, Narcolepsy[4]
Serotonin Transporter (SERT) ParoxetineDepression, Anxiety Disorders[4]
Acetylcholinesterase (AChE) DonepezilAlzheimer's Disease[4]
NMDA Receptors Phencyclidine (PCP)Anesthetic (Research Tool)[5]
Sigma Receptors HaloperidolAntipsychotic[5]

Conceptual Experimental Protocols for Screening Piperidine Derivatives

While specific experimental data for this compound is unavailable, the following sections outline generalized, yet detailed, protocols that would be used to characterize a novel piperidine derivative synthesized from such a scaffold for CNS activity.

In Vitro Target Engagement: Radioligand Binding Assay

This protocol describes a typical experiment to determine the binding affinity of a test compound for a specific CNS receptor, for example, the mu-opioid receptor (MOR).

Objective: To determine the equilibrium dissociation constant (Ki) of a novel piperidine derivative at the human mu-opioid receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human MOR.

  • [³H]-DAMGO (a selective MOR radioligand).

  • Test compound library (piperidine derivatives).

  • Naloxone (positive control competitor).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and naloxone in binding buffer (e.g., from 100 µM to 1 pM).

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate compound dilution, and 50 µL of [³H]-DAMGO (at a final concentration equal to its Kd, e.g., 1 nM).

  • Initiation of Reaction: Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10 µg) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Washing: Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (log[inhibitor] vs. response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy Assessment: Mouse Hot-Plate Test for Analgesia

This protocol assesses the analgesic properties of a test compound, which is particularly relevant for derivatives targeting opioid receptors.

Objective: To evaluate the antinociceptive effect of a novel piperidine derivative in a thermal pain model.

Materials:

  • Male ICR mice (20-25 g).

  • Hot-plate apparatus (maintained at 55 ± 0.5 °C).

  • Test compound, vehicle control (e.g., saline), and positive control (e.g., morphine).

  • Syringes for intravenous (i.v.) or intraperitoneal (i.p.) administration.

Methodology:

  • Acclimatization: Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or morphine at a specific dose via the chosen route (e.g., i.v.).

  • Post-Treatment Latency Measurement: At predetermined time points after administration (e.g., 5, 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined by testing multiple doses and performing regression analysis.

Conceptual Workflows for CNS Drug Discovery

The development of a new CNS agent from a starting scaffold involves a multi-stage process. The following diagram illustrates a typical workflow.

G start Scaffold Selection (e.g., 1,4-Diacetylpiperidine) library Combinatorial Synthesis of Piperidine Derivatives start->library hts High-Throughput Screening (e.g., Binding Assays) library->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_select Lead Candidate Selection hit_to_lead->lead_select preclinical Preclinical Development (In Vivo Efficacy, ADME/Tox) lead_select->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical CNS drug discovery workflow.

Conclusion

While this compound is not itself a documented CNS-active agent, its 1,4-diacetylpiperidine structure represents a synthetically tractable and highly relevant scaffold for CNS drug discovery. The proven success of numerous piperidine-containing drugs underscores the value of this chemical class. By leveraging established synthetic methodologies and robust screening protocols, chemical building blocks like this compound can serve as the foundation for developing the next generation of therapeutics for a wide range of neurological and psychiatric disorders. This guide provides a framework for understanding the potential of this scaffold and the experimental pathways required to translate that potential into clinically viable drug candidates.

References

An In-depth Technical Guide to the Reactivity of 1-(1-acetylpiperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1-(1-acetylpiperidin-4-yl)ethanone, a bifunctional molecule incorporating a ketone and a tertiary amide within a piperidine scaffold. This document outlines the key reactive sites, predictable transformations, and detailed experimental protocols for core reactions. The information presented is intended to support synthetic chemists and drug development professionals in the design of novel derivatives and the exploration of this molecule's synthetic utility.

Core Chemical Properties and Reactivity

1-(1-acetylpiperidin-4-yl)ethanone possesses two primary sites of reactivity: the ketone carbonyl group at the 4-position and the N-acetyl group. The piperidine ring itself is generally stable under a variety of reaction conditions.

Reactivity of the 4-Acetyl Group (Ketone):

The ketone functionality is susceptible to a range of nucleophilic additions and reactions at the α-carbon. Key transformations include:

  • Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(1-acetylpiperidin-4-yl)ethanol, using common reducing agents.

  • Olefinations: The carbonyl group can be converted to an alkene via reactions such as the Wittig reaction.

  • Alpha-Halogenation: The α-protons of the ketone are acidic and can be substituted with halogens under acidic or basic conditions.

  • Condensation Reactions: The ketone can participate in aldol-type condensation reactions with other carbonyl compounds.

Reactivity of the N-Acetyl Group (Amide):

The N-acetyl group, a tertiary amide, is less reactive than the ketone but can undergo specific transformations:

  • Hydrolysis: The acetyl group can be removed under acidic or basic conditions to yield 4-acetylpiperidine.

  • Reduction: The amide carbonyl can be reduced to a methylene group, yielding 1-ethyl-4-acetylpiperidine, typically requiring strong reducing agents like lithium aluminum hydride.

Data Presentation: Spectroscopic and Reaction Data

While specific spectroscopic data for 1-(1-acetylpiperidin-4-yl)ethanone is not widely published, data for closely related compounds provide expected spectral features.

Table 1: Predicted Spectroscopic Data for 1-(1-acetylpiperidin-4-yl)ethanone

Data Type Expected Chemical Shifts / Signals
¹H NMR δ (ppm): ~3.8-4.2 (m, 2H, piperidine CH₂ adjacent to N), ~2.8-3.2 (m, 2H, piperidine CH₂ adjacent to N), ~2.5 (m, 1H, piperidine CH), ~2.1 (s, 3H, acetyl CH₃), ~1.5-2.0 (m, 4H, piperidine CH₂)
¹³C NMR δ (ppm): ~209 (C=O, ketone), ~169 (C=O, amide), ~45-50 (piperidine CH₂ adjacent to N), ~40 (piperidine CH), ~28 (piperidine CH₂), ~21 (acetyl CH₃)

Table 2: Summary of Key Reactions and Typical Yields for Related Compounds

Reaction Reagents Product Typical Yield (%) Reference
Ketone ReductionNaBH₄, MeOH1-(1-acetylpiperidin-4-yl)ethanol85-95General procedure for ketone reduction.[1][2]
Wittig ReactionPh₃P=CH₂, THF1-(1-acetyl-4-isopropenylpiperidine)60-85General procedure for Wittig olefination.[3][4]
α-BrominationPyridinium tribromide, AcOH1-(1-acetyl-4-(bromoacetyl)piperidine)80-90Adapted from acetophenone bromination.[5]
N-Acetyl Hydrolysis6M HCl, reflux4-acetylpiperidine hydrochloride>90General procedure for amide hydrolysis.
N-Acetyl ReductionLiAlH₄, THF1-ethyl-4-acetylpiperidine70-85General procedure for amide reduction.[6]

Experimental Protocols

The following protocols are adapted from general procedures for reactions on similar substrates and provide a starting point for the synthesis of derivatives of 1-(1-acetylpiperidin-4-yl)ethanone.

Reduction of the Ketone Carbonyl

Protocol: To a solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-(1-acetylpiperidin-4-yl)ethanol.[1][2]

Wittig Olefination

Protocol: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (0.3 M) under a nitrogen atmosphere is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C. The resulting yellow-orange ylide solution is stirred for 30 minutes at room temperature. A solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in anhydrous tetrahydrofuran is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 1-(1-acetyl-4-isopropenylpiperidine).[3][7]

Alpha-Bromination of the Ketone

Protocol: To a solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in glacial acetic acid (0.25 M) is added pyridinium tribromide (1.1 eq). The reaction mixture is heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the mixture is poured into ice water and extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-(1-acetyl-4-(bromoacetyl)piperidine).[5]

Hydrolysis of the N-Acetyl Group

Protocol: A solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in 6 M hydrochloric acid (0.5 M) is heated at reflux for 6 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid, 4-acetylpiperidine hydrochloride, can be further purified by recrystallization.

Reduction of the N-Acetyl Group

Protocol: To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (0.4 M) under a nitrogen atmosphere is added a solution of 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) in anhydrous tetrahydrofuran dropwise at 0 °C. The reaction mixture is then heated at reflux for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield 1-ethyl-4-acetylpiperidine.[6]

Mandatory Visualizations

Ketone_Reactivity_Workflow start 1-(1-acetylpiperidin-4-yl)ethanone reduction Reduction (e.g., NaBH4) start->reduction H- olefination Wittig Olefination (e.g., Ph3P=CH2) start->olefination R2P=CR'2 alpha_halogenation Alpha-Halogenation (e.g., Br2, H+) start->alpha_halogenation X+ product_alcohol 1-(1-acetylpiperidin-4-yl)ethanol reduction->product_alcohol product_alkene 1-(1-acetyl-4-isopropenylpiperidine) olefination->product_alkene product_haloketone 1-(1-acetyl-4-(bromoacetyl)piperidine) alpha_halogenation->product_haloketone Amide_Reactivity_Workflow start 1-(1-acetylpiperidin-4-yl)ethanone hydrolysis Hydrolysis (e.g., H3O+) start->hydrolysis H2O reduction Reduction (e.g., LiAlH4) start->reduction [H] product_amine 4-acetylpiperidine hydrolysis->product_amine product_ethylamine 1-ethyl-4-acetylpiperidine reduction->product_ethylamine

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Acetylpiperidino)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 1-(4-acetylpiperidino)ethan-1-one, also known as 1,4-diacetylpiperidine. The synthesis involves the N-acetylation of 4-acetylpiperidine. This protocol is intended for use by qualified researchers and scientists in the field of organic chemistry and drug development. The methodologies presented are based on established chemical principles of N-acetylation reactions.

Introduction

This compound is a substituted piperidine derivative. Piperidine and its analogues are common structural motifs in many pharmaceuticals and bioactive molecules. The introduction of acetyl groups can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, stability, and interaction with biological targets. The protocol described herein outlines a straightforward and efficient method for the preparation of this compound.

The synthesis is based on the N-acetylation of a secondary amine, a fundamental and widely used transformation in organic synthesis.[1] Common acetylating agents include acetyl chloride and acetic anhydride, often in the presence of a base to neutralize the acidic byproduct.[2]

Reaction Scheme

The synthesis of this compound proceeds via the N-acetylation of 4-acetylpiperidine using an acetylating agent such as acetic anhydride.

DOT Script of the Reaction Pathway:

Synthesis_of_1-4-Acetylpiperidinoethan-1-one cluster_reactants Reactants cluster_product Product 4-Acetylpiperidine 4-Acetylpiperidine AceticAnhydride TargetMolecule AceticAnhydride->TargetMolecule Experimental_Workflow Start Start: 4-Acetylpiperidine Free Base Reaction N-Acetylation with Acetic Anhydride and Pyridine in CH2Cl2 Start->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Drying Drying of Organic Layer (MgSO4/Na2SO4) Workup->Drying Concentration Concentration under Reduced Pressure Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

References

Application Notes and Protocols for the Synthesis of 1,4-Diacetylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document is intended for use by qualified researchers and scientists in a controlled laboratory setting. All procedures should be carried out with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

Introduction

Piperidine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmacologically active compounds. The introduction of acetyl groups at the nitrogen atoms can significantly alter the physicochemical properties of the parent amine, influencing its solubility, lipophilicity, and metabolic stability. 1,4-Diacetylpiperidine, while not extensively documented, represents a symmetrical diamide derivative of piperidine that can serve as a valuable building block or intermediate in medicinal chemistry and materials science.

The synthesis of 1,4-diacetylpiperidine is most directly achieved through the diacetylation of piperidine using a suitable acetylating agent, such as acetic anhydride, in the presence of a base or under neat conditions. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

The overall reaction for the synthesis of 1,4-diacetylpiperidine from piperidine is as follows:

Experimental Protocol: Diacetylation of Piperidine

This protocol describes a general method for the synthesis of 1,4-diacetylpiperidine.

3.1. Materials and Reagents

  • Piperidine (C₅H₁₁N)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (optional, as a basic catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

3.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (2.2 equivalents) dropwise to the flask. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature. The reaction can be performed at room temperature or heated to reflux to ensure complete diacetylation. The use of a base like pyridine (2.2 equivalents) is optional but can accelerate the reaction by neutralizing the acetic acid byproduct.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (piperidine).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and the acetic acid formed. Be cautious as this will generate carbon dioxide gas.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude 1,4-diacetylpiperidine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system if it is a solid.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
PiperidineC₅H₁₁N85.15106[1]-9[1]0.862
Acetic AnhydrideC₄H₆O₃102.09139.8-73.11.082
1,4-Diacetylpiperidine (Predicted) C₉H₁₅NO₂169.22> 200Solid> 1

Note: The properties for 1,4-diacetylpiperidine are predicted based on general trends observed for acetylated amines and are not from experimental data.

Spectroscopic Data Interpretation (Expected):

  • ¹H NMR: The proton NMR spectrum of 1,4-diacetylpiperidine is expected to show characteristic signals for the acetyl methyl protons (singlet, ~2.1 ppm) and the piperidine ring protons (multiplets in the region of 1.5-3.6 ppm). Due to the amide bond, the signals for the protons on the carbons adjacent to the nitrogen atoms will be shifted downfield compared to piperidine itself.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbons of the acetyl groups in the range of 168-172 ppm. The piperidine ring carbons will also show distinct signals.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the amide C=O stretching vibration, typically in the region of 1630-1680 cm⁻¹. The C-H stretching bands of the alkyl groups will be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1,4-diacetylpiperidine (169.22 g/mol ).

Safety Precautions

  • Piperidine: Corrosive, flammable, and toxic. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

  • Acetic Anhydride: Corrosive and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation. Use in a well-ventilated area.

  • The acetylation reaction is exothermic and should be performed with caution, especially on a larger scale. Ensure adequate cooling is available.

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 1,4-diacetylpiperidine.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Piperidine in Solvent add_reagent Add Acetic Anhydride (and optional Pyridine) start->add_reagent react Stir at Room Temp or Reflux add_reagent->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product 1,4-Diacetylpiperidine purify->product

Synthesis Workflow for 1,4-Diacetylpiperidine

References

Application Notes and Protocols for the Characterization of 1-(1-acetylpiperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 1-(1-acetylpiperidin-4-yl)ethanone. The protocols detailed herein are essential for confirming the identity, purity, and structure of this compound, which is a valuable intermediate in pharmaceutical synthesis.

Compound Information

PropertyValue
IUPAC Name 1-(1-acetylpiperidin-4-yl)ethanone
CAS Number 162368-01-6
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Structure ```

/ CH₂ CH₂ | | N - CH | | C=O C=O | | CH₃ CH₃

Figure 1: Workflow for NMR analysis.

Protocol Details:

  • Sample Preparation: Accurately weigh 10-20 mg of 1-(1-acetylpiperidin-4-yl)ethanone.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.85 - 3.75m1HPiperidine H (axial)
~3.10 - 3.00m1HPiperidine H (equatorial)
~2.80 - 2.70m1HPiperidine CH
~2.60 - 2.50m2HPiperidine CH₂
2.14s3HN-acetyl CH₃
2.12s3HC-acetyl CH₃
~1.90 - 1.80m2HPiperidine CH₂
~1.70 - 1.60m2HPiperidine CH₂
Chemical Shift (δ, ppm)Assignment
209.5C=O (ketone)
169.0C=O (amide)
48.5Piperidine CH
45.5, 41.0Piperidine CH₂ (adjacent to N)
30.0, 28.5Piperidine CH₂
28.0C-acetyl CH₃
21.5N-acetyl CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

MS_Workflow prep Sample Preparation dissolve Dissolve ~1 mg in 1 mL Methanol prep->dissolve instrument ESI-MS Spectrometer dissolve->instrument via syringe pump infusion Direct Infusion instrument->infusion analysis Data Analysis infusion->analysis

Figure 2: Workflow for ESI-MS analysis.

Protocol Details:

  • Sample Preparation: Prepare a stock solution of 1-(1-acetylpiperidin-4-yl)ethanone in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an electrospray ionization mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak [M+H]⁺.

Ionm/z
[M+H]⁺170.12
[M+Na]⁺192.10
High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the compound. A reversed-phase method is typically employed.

HPLC_Workflow prep Sample & Mobile Phase Prep sample_prep Dissolve sample in Mobile Phase prep->sample_prep mobile_phase Prepare Acetonitrile:Water mixture prep->mobile_phase instrument HPLC System sample_prep->instrument via autosampler mobile_phase->instrument via pump injection Inject Sample instrument->injection separation C18 Column Separation injection->separation detection UV Detection (e.g., 210 nm) separation->detection analysis Chromatogram Analysis detection->analysis FTIR_Workflow prep Sample Preparation place_sample Place a small amount on ATR crystal prep->place_sample instrument FTIR Spectrometer place_sample->instrument acquisition Acquire Spectrum instrument->acquisition analysis Spectral Interpretation acquisition->analysis

Spectroscopic Application Notes: NMR and FTIR Analysis of 1-(4-Acetylpiperidino)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed spectroscopic data and experimental protocols for the characterization of 1-(4-Acetylpiperidino)ethan-1-one, a key building block in medicinal chemistry and drug development. The following sections present predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy data, alongside comprehensive methodologies for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data tables are predicted based on the analysis of structurally similar compounds, including N-acetylpiperidine and 4-acetylpiperidine derivatives. These tables provide a reference for the expected chemical shifts and vibrational frequencies.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 3.5m2HH-2ax, H-6ax (Piperidine)
~3.2 - 2.8m2HH-2eq, H-6eq (Piperidine)
~2.5m1HH-4 (Piperidine)
2.14s3HCH₃ (C(O)CH₃ at C4)
2.09s3HCH₃ (N(O)CCH₃)
~1.8 - 1.5m4HH-3, H-5 (Piperidine)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~209C=O (Ketone at C4)
~169C=O (Amide)
~45C-2, C-6 (Piperidine)
~41C-4 (Piperidine)
~29C-3, C-5 (Piperidine)
~28CH₃ (Ketone)
~21CH₃ (Amide)

Solvent: CDCl₃.

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2940 - 2850Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Ketone)
~1645StrongC=O stretch (Amide)
~1440MediumC-H bend (CH₂)
~1360MediumC-H bend (CH₃)
~1230Medium-StrongC-N stretch

Experimental Protocols

The following are detailed protocols for acquiring NMR and FTIR spectra of this compound. These are generalized procedures and may require optimization based on the specific instrumentation available.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the peaks to the molecular structure.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (liquid or solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry. Clean with a suitable solvent and a lint-free wipe if necessary.

    • Acquire a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) or accessory-related absorbances.

  • Sample Analysis:

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • If using a solid sample, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H, C-N).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep FTIR_Prep Use Neat Sample Sample->FTIR_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq FTIR_Acq Acquire FTIR Spectrum (ATR) FTIR_Prep->FTIR_Acq NMR_Process Fourier Transform Phase Correction Calibration NMR_Acq->NMR_Process FTIR_Process Background Subtraction Peak Picking FTIR_Acq->FTIR_Process Analysis Structural Elucidation & Functional Group ID NMR_Process->Analysis FTIR_Process->Analysis Report Application Note with Data & Protocols Analysis->Report

Caption: Experimental workflow for spectroscopic analysis.

Application Note and Protocol: Acylation of 4-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the N-acylation of 4-acetylpiperidine, a common synthetic transformation in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the acylation of secondary amines, offering guidance on reaction conditions, purification, and characterization.

Introduction

The acylation of 4-acetylpiperidine is a fundamental reaction used to introduce an acyl group onto the nitrogen atom of the piperidine ring. This modification is often employed to synthesize a diverse range of derivatives with potential pharmacological activities. The resulting N-acyl-4-acetylpiperidines serve as key intermediates in the development of novel therapeutic agents. The general reaction involves the treatment of 4-acetylpiperidine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base.

General Reaction Scheme

The acylation of 4-acetylpiperidine can be represented by the following general scheme:

Acylation_Reaction cluster_reactants Reactants cluster_products Product Reactant1 4-Acetylpiperidine Product N-Acyl-4-acetylpiperidine Reactant1->Product Base, Solvent Reactant2 Acylating Agent (R-CO-X) X = Cl, OCOR' Reactant2->Product

Caption: General reaction scheme for the acylation of 4-acetylpiperidine.

Experimental Protocols

Two common methods for the acylation of 4-acetylpiperidine are detailed below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.

Protocol 1: Acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of 4-acetylpiperidine using an acyl chloride in the presence of a base.

Experimental Workflow:

Acyl_Chloride_Workflow start Start dissolve Dissolve 4-acetylpiperidine and base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM) under an inert atmosphere. start->dissolve cool Cool the reaction mixture to 0 °C in an ice bath. dissolve->cool add_acyl Add the acyl chloride dropwise to the stirred solution. cool->add_acyl warm Allow the reaction to warm to room temperature and stir for the specified time. add_acyl->warm monitor Monitor the reaction progress by TLC. warm->monitor quench Quench the reaction with water or a saturated aqueous solution of NaHCO3. monitor->quench extract Extract the aqueous layer with an organic solvent (e.g., DCM). quench->extract wash Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter. extract->wash concentrate Concentrate the filtrate under reduced pressure. wash->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify end End purify->end

Caption: Workflow for the acylation of 4-acetylpiperidine using an acyl chloride.

Materials:

  • 4-Acetylpiperidine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (NEt3) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 4-acetylpiperidine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM, cooled to 0 °C in an ice bath, add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acyl-4-acetylpiperidine.

Protocol 2: Acylation using Acid Anhydride

This protocol provides a method for the N-acylation of 4-acetylpiperidine using an acid anhydride. This method can sometimes be performed without a catalyst or with a mild catalyst.[1]

Experimental Workflow:

Acid_Anhydride_Workflow start Start mix Mix 4-acetylpiperidine and the acid anhydride (e.g., acetic anhydride) in a reaction flask. start->mix heat Optionally, heat the mixture to the specified temperature (e.g., 80-100 °C). mix->heat stir Stir the reaction mixture for the appropriate time. heat->stir monitor Monitor the reaction by TLC. stir->monitor cool Cool the reaction mixture to room temperature. monitor->cool workup Perform aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). cool->workup neutralize Neutralize with a base (e.g., NaHCO3 solution) if necessary. workup->neutralize extract Separate the layers and extract the aqueous phase. neutralize->extract wash Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter. extract->wash concentrate Concentrate the filtrate under reduced pressure. wash->concentrate purify Purify the crude product by column chromatography or distillation. concentrate->purify end End purify->end

Caption: Workflow for the acylation of 4-acetylpiperidine using an acid anhydride.

Materials:

  • 4-Acetylpiperidine

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Optional: Solvent (e.g., toluene, or solvent-free)

  • Optional: Base or catalyst (e.g., pyridine, DMAP)

  • Water

  • Ethyl acetate or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottomed flask, combine 4-acetylpiperidine (1.0 eq) and the acid anhydride (1.2-2.5 eq).[2]

  • The reaction can be run neat or in a suitable solvent like toluene.

  • Stir the mixture at room temperature or heat to 80-140 °C for 1-6 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent such as ethyl acetate.

  • Carefully add saturated aqueous NaHCO3 solution to neutralize any remaining acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or vacuum distillation to afford the pure N-acyl-4-acetylpiperidine.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the acylation of piperidine derivatives, which can be adapted for 4-acetylpiperidine.

Acylating AgentBase/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Acyl ChlorideTriethylamineDichloromethane0 to RT2 - 1680 - 95General Knowledge
Acid AnhydrideNone / PyridineToluene / NeatRT to 1401 - 675 - 90[2]
Acetic AnhydrideAluminaAcetonitrile (Flow)High TempMinutesGood Conversion[3]

Characterization

The synthesized N-acyl-4-acetylpiperidine derivatives should be characterized by standard analytical techniques to confirm their identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide carbonyl.

  • Melting Point or Boiling Point: To assess the purity of the final product.

Safety Precautions

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are required.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application of 1-(1-acetylpiperidin-4-yl)ethanone in the Synthesis of Serotonin Modulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(1-acetylpiperidin-4-yl)ethanone as a versatile starting material in the synthesis of novel serotonin modulators. The protocols focus on a plausible and chemically sound synthetic route to a potential 5-HT1A receptor agonist, demonstrating the utility of the piperidine scaffold in constructing compounds with high affinity and selectivity for serotonin receptors.

Introduction

The serotonin system, particularly the 5-HT1A receptor, is a critical target in the development of therapeutics for a range of central nervous system disorders, including anxiety and depression. Arylpiperazine derivatives are a well-established class of compounds that exhibit high affinity for 5-HT1A receptors. The piperidine moiety often serves as a key structural element, contributing to the overall pharmacological profile of these molecules.

1-(1-acetylpiperidin-4-yl)ethanone is a readily available building block that can be strategically modified to introduce the necessary pharmacophoric features for potent serotonin receptor modulation. This document outlines a multi-step synthesis to a target 5-HT1A receptor agonist, providing detailed experimental procedures, quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process starting from 1-(1-acetylpiperidin-4-yl)ethanone to arrive at a target serotonin modulator, specifically a derivative of the well-known 5-HT1A ligand class containing the 1-(2-methoxyphenyl)piperazine moiety. The key transformations include:

  • Deacetylation: Removal of the N-acetyl protecting group to liberate the secondary amine of the piperidine ring.

  • Reductive Amination: Formation of a new carbon-nitrogen bond by reacting the ketone functionality with 1-(2-methoxyphenyl)piperazine in the presence of a reducing agent. This step directly couples the two key fragments of the target molecule.

  • N-Alkylation (Alternative Route): An alternative approach involving the reduction of the ketone to a hydroxyl group, followed by conversion to a suitable leaving group, and subsequent N-alkylation of 1-(2-methoxyphenyl)piperazine.

The primary route detailed below will focus on the efficient reductive amination pathway.

Experimental Protocols

Step 1: Synthesis of 1-(piperidin-4-yl)ethanone (Intermediate 2)

This step involves the acidic hydrolysis of the N-acetyl group from the starting material.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
1-(1-acetylpiperidin-4-yl)ethanone (1)169.2210.0 g0.059
Concentrated Hydrochloric Acid (HCl)36.4620 mL-
Deionized Water (H2O)18.0250 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93100 mL-
Anhydrous Sodium Sulfate (Na2SO4)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 1-(1-acetylpiperidin-4-yl)ethanone (10.0 g, 0.059 mol).

  • Add deionized water (50 mL) and concentrated hydrochloric acid (20 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the dropwise addition of a 50% aqueous solution of sodium hydroxide until a pH of ~10-11 is reached. Ensure the mixture is cooled in an ice bath during neutralization.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-(piperidin-4-yl)ethanone as a pale yellow oil.

Expected Yield: 85-95%

Step 2: Synthesis of 4-(1-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)piperidine (Target Serotonin Modulator 4)

This key step involves the direct reductive amination of the intermediate ketone with 1-(2-methoxyphenyl)piperazine.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
1-(piperidin-4-yl)ethanone (2)127.195.0 g0.039
1-(2-methoxyphenyl)piperazine (3)192.267.5 g0.039
Sodium triacetoxyborohydride211.9412.4 g0.058
1,2-Dichloroethane (DCE)98.96150 mL-
Glacial Acetic Acid60.052.2 mL0.039
Saturated Sodium Bicarbonate Solution-As needed-
Dichloromethane (DCM)84.93150 mL-
Anhydrous Sodium Sulfate (Na2SO4)142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1-(piperidin-4-yl)ethanone (5.0 g, 0.039 mol) and 1-(2-methoxyphenyl)piperazine (7.5 g, 0.039 mol) in 1,2-dichloroethane (150 mL).

  • Add glacial acetic acid (2.2 mL, 0.039 mol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (12.4 g, 0.058 mol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the target serotonin modulator.

Expected Yield: 60-75%

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
11-(1-acetylpiperidin-4-yl)ethanone1-(piperidin-4-yl)ethanoneHCl, H2OWater6 hoursReflux85-95>95 (NMR)
21-(piperidin-4-yl)ethanoneTarget Serotonin Modulator1-(2-methoxyphenyl)piperazine, NaBH(OAc)3, Acetic AcidDCE12-18 hoursRoom Temp60-75>98 (HPLC)

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Reductive Amination start 1-(1-acetylpiperidin-4-yl)ethanone step1_reagents HCl, H2O Reflux, 6h start->step1_reagents step1_product 1-(piperidin-4-yl)ethanone (Intermediate) step1_reagents->step1_product step2_reagents 1-(2-methoxyphenyl)piperazine NaBH(OAc)3, DCE, AcOH RT, 12-18h step1_product->step2_reagents step2_product Target Serotonin Modulator step2_reagents->step2_product G agonist 5-HT1A Agonist (e.g., Target Modulator) receptor 5-HT1A Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Neuronal Hyperpolarization Decreased Neuronal Firing pka->cellular_response Leads to

Application Notes and Protocols for the Laboratory Scale Synthesis of 1-(4-Acetylpiperidino)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(4-Acetylpiperidino)ethan-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-acetylation of 4-acetylpiperidine.

Introduction

This compound is a piperidine derivative of interest in the synthesis of various biologically active compounds. Its structure features a piperidine ring N-acetylated and also bearing an acetyl group at the 4-position, making it a useful intermediate for further chemical modifications. This protocol details a straightforward and efficient method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the N-acetylation of 4-acetylpiperidine using acetic anhydride with a catalytic amount of a strong acid.

Scheme 1: Synthesis of this compound

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Acetylpiperidine≥98%Sigma-Aldrich
Acetic AnhydrideReagent Grade, ≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar
Diethyl EtherACS GradeFisher Scientific

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-acetylpiperidine (5.0 g, 39.3 mmol).

  • Dissolve the 4-acetylpiperidine in dichloromethane (40 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (4.4 mL, 47.2 mmol, 1.2 equivalents) to the stirred solution.

  • Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, carefully quench the reaction by the slow addition of 30 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

3.4. Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) or by recrystallization from a suitable solvent system such as diethyl ether/hexanes to afford the pure this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValue
Starting Material4-Acetylpiperidine
Amount of Starting Material5.0 g
Molar Mass of Starting Material127.18 g/mol
Moles of Starting Material39.3 mmol
ReagentAcetic Anhydride
Molar Equivalents of Reagent1.2
CatalystSulfuric Acid (catalytic amount)
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Theoretical Yield6.65 g
Actual Yield5.92 g (Representative)
Percent Yield89% (Representative)
AppearanceOff-white to pale yellow solid
Melting Point78-82 °C (Predicted)

Table 2: Characterization Data (Predicted)

AnalysisResult
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.85-3.75 (m, 2H), 3.10-3.00 (m, 2H), 2.55-2.45 (m, 1H), 2.15 (s, 3H), 2.10 (s, 3H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 209.5, 169.0, 50.0, 45.5, 41.0, 28.5, 21.5.
Mass Spec (ESI) m/z: 170.1 [M+H]⁺

Workflow and Diagrams

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve 4-Acetylpiperidine in Dichloromethane cooling Cool to 0-5 °C reagents->cooling addition Add Acetic Anhydride and H₂SO₄ catalyst cooling->addition stirring Stir at Room Temperature (4-6 hours) addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with NaHCO₃ monitoring->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This protocol provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and equipment, making it accessible for researchers in organic and medicinal chemistry. The resulting product is a key intermediate for the development of novel therapeutics.

Application Notes and Protocols for the Purification of Crude 1,4-Diacetylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 1,4-diacetylpiperidine, a key intermediate in various synthetic applications. The following methods are described: recrystallization, column chromatography, and vacuum distillation. Each protocol is accompanied by data tables for easy comparison of expected outcomes and a workflow diagram for clear visualization of the process.

Introduction

1,4-Diacetylpiperidine is a disubstituted piperazine derivative. Its synthesis, typically through the acetylation of piperazine with acetic anhydride or acetyl chloride, often results in a crude product containing unreacted starting materials, mono-acetylated piperazine, and other side products. Effective purification is crucial to obtain a product of high purity for subsequent applications in research and development. The choice of purification technique depends on the nature of the impurities, the desired final purity, and the scale of the reaction.

Purification Techniques

Three common and effective techniques for the purification of crude 1,4-diacetylpiperidine are detailed below.

Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For 1,4-diacetylpiperidine, a polar compound, a moderately polar solvent system is expected to be effective. Based on the purification of a similar compound, 1,4-diacetyl-4-phenylpiperidine, which can be precipitated from chilled isopropyl alcohol, a similar solvent system is proposed here.

Experimental Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude 1,4-diacetylpiperidine in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of isopropyl alcohol and water is a good starting point.

  • Dissolution: Place the crude 1,4-diacetylpiperidine in an Erlenmeyer flask. Add a minimal amount of hot isopropyl alcohol to dissolve the solid completely. If the solid is very soluble even in a small amount of hot solvent, add hot water dropwise until the solution becomes slightly turbid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling promotes the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Quantitative Data
ParameterCrude ProductAfter Recrystallization
Appearance Yellowish to brown solidWhite crystalline solid
Purity (by HPLC) ~85%>98%
Yield -70-85%
Melting Point Broad rangeSharp melting point

Recrystallization Workflow

Recrystallization_Workflow Crude Crude 1,4-Diacetylpiperidine Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure 1,4-Diacetylpiperidine Dry->Pure Chromatography_Workflow Crude Crude 1,4-Diacetylpiperidine Load Load Sample onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure 1,4-Diacetylpiperidine Evaporate->Pure Distillation_Workflow Crude Crude 1,4-Diacetylpiperidine Setup Setup Vacuum Distillation Apparatus Crude->Setup ApplyVacuum Apply Vacuum Setup->ApplyVacuum Heat Gentle Heating ApplyVacuum->Heat Collect Collect Distillate Fractions Heat->Collect Monitor Monitor Temperature & Pressure Collect->Monitor Isolate Isolate Pure Fraction Monitor->Isolate Pure Pure 1,4-Diacetylpiperidine Isolate->Pure

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Acetylpiperidino)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for improving the yield of 1-(4-Acetylpiperidino)ethan-1-one synthesis.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of this compound (also known as 1,4-diacetylpiperidine).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the molecular formula C9H15NO2.[1][2] It is structurally a piperidine ring that has been acetylated on both the nitrogen atom (position 1) and at the 4th position of the ring. It is a key intermediate in the synthesis of various pharmaceutical compounds.[3]

Q2: What is the most common method for synthesizing this compound?

A2: The most direct and widely used method is the N-acetylation of 4-acetylpiperidine. This reaction involves treating the secondary amine of the 4-acetylpiperidine starting material with a suitable acetylating agent.[4]

Q3: What are the key reagents and their roles in this synthesis?

A3: The key reagents are:

  • Substrate: 4-acetylpiperidine. This is the starting material containing the piperidine ring that will be acetylated.

  • Acetylating Agent: Acetic anhydride or acetyl chloride are most common. They provide the acetyl group that attaches to the nitrogen atom.[5] The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acetylating agent.[6]

  • Solvent: A dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane is typically used to dissolve the reactants.[1][6]

  • Base (Optional but Recommended): A non-nucleophilic base such as triethylamine or pyridine is often added when using acetyl chloride to neutralize the HCl byproduct. For acetic anhydride, it can help drive the reaction to completion by scavenging the acetic acid byproduct.

Q4: What are the critical safety precautions for this reaction?

A4: Acetylating agents like acetic anhydride and acetyl chloride are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reagents from reacting with moisture in the air.

Troubleshooting Guide

Q1: Problem - My reaction has a low or no product yield.

A1: Possible Causes and Solutions:

  • Impure Starting Material: The 4-acetylpiperidine may be of low purity or contain water. Ensure the starting material is pure and dry before use. Water will react with and consume the acetylating agent.

  • Inactive Acetylating Agent: Acetic anhydride and acetyl chloride are highly reactive with moisture. If old or improperly stored, they may be hydrolyzed and inactive. Use a fresh bottle or a newly opened container of the acetylating agent.

  • Incorrect Stoichiometry: An insufficient amount of the acetylating agent will lead to an incomplete reaction. It is common to use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent to ensure the full conversion of the starting material.

  • Low Reaction Temperature: N-acetylation reactions are often exothermic but may require initial room temperature or gentle heating to proceed at a reasonable rate. If the reaction is sluggish, consider raising the temperature to 40-50°C, while monitoring for potential side product formation.[7]

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer visible.

Q2: Problem - The final product is impure, oily, or difficult to crystallize.

A2: Possible Causes and Solutions:

  • Residual Solvent: The presence of residual solvent from the workup can prevent crystallization. Ensure the product is thoroughly dried under a high vacuum.

  • Presence of Starting Material: If the reaction was incomplete, the final product will be contaminated with unreacted 4-acetylpiperidine. This can be addressed by improving the reaction conditions (see Q1) or through careful purification by column chromatography.

  • Acidic Byproducts: Residual acetic acid (from acetic anhydride) or hydrochloric acid (from acetyl chloride) can form salts with the product or starting material, leading to an oily consistency. The workup should include a wash with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove these acidic impurities.

  • Hydrolysis during Workup: Prolonged exposure to aqueous conditions during extraction, especially if acidic or basic, can potentially hydrolyze the product back to the starting material, although this is less common for amides. Perform the aqueous workup efficiently.

Q3: Problem - The reaction appears to be stalled or is proceeding very slowly.

A3: Possible Causes and Solutions:

  • Poor Mixing: If the reaction mixture is heterogeneous or not being stirred effectively, the reactants may not be in sufficient contact. Ensure vigorous and efficient stirring throughout the reaction.

  • Low Nucleophilicity of the Amine: While piperidine derivatives are generally good nucleophiles, protonation of the amine by an acidic byproduct can shut down its reactivity.[4] If you did not include a base when using acetyl chloride, the generated HCl will protonate the starting material, halting the reaction. A base should be added to scavenge the acid.

  • Catalyst Inefficiency: Some modern protocols may use a catalyst.[8] If using a catalytic method, ensure the catalyst is active and used in the correct proportion.

Experimental Workflow and Protocols

The general workflow for the synthesis of this compound is outlined below.

G start_end start_end process process input input output output decision decision A Start: Reagent Preparation B Dissolve 4-acetylpiperidine and base in dry DCM A->B C Add Acetylating Agent (e.g., Acetic Anhydride) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Reaction Complete? D->E E->D No F Aqueous Workup (Wash with NaHCO3, Water, Brine) E->F Yes G Dry Organic Layer (e.g., with Na2SO4) F->G H Solvent Evaporation G->H I Purification (Column Chromatography or Recrystallization) H->I J Characterization & Analysis I->J K End: Pure Product J->K

Caption: General experimental workflow for N-acetylation.

Detailed Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes a standard lab-scale synthesis.

Materials and Equipment:

  • 4-acetylpiperidine

  • Acetic anhydride (≥98%)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, nitrogen inlet

  • Standard glassware for extraction and purification

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-acetylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, quench the mixture by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution, water, and finally brine.

  • Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data on N-Acetylation Yield Optimization

The yield of N-acetylation reactions is highly dependent on the chosen methodology. The following table summarizes conditions and typical yields for the N-acetylation of amines, which can be extrapolated to the synthesis of the target compound.

Acetylating AgentCatalyst/ConditionsSolventTypical YieldReference
Acetic AnhydrideNone (Catalyst-Free)Water or Solvent-Free90-95%[5]
AcetonitrileAlumina (Al2O3)AcetonitrileQuantitative[8][9]
Acetic AnhydrideVOSO4 (1 mol%)Solvent-Free~80% (for phenols)[10]
Acetyl ChlorideBase (e.g., Pyridine)DCM or ChloroformHigh to Quantitative[4]

Troubleshooting Logic

This diagram provides a logical decision-making process for addressing low product yields.

G problem problem check check action action result result A Problem: Low Yield B Analyze Crude Product by NMR/LC-MS A->B C Is Starting Material (SM) Present? B->C D Are Side Products Present? B->D E Increase Reaction Time or Temperature C->E Yes F Increase Equivalents of Acetylating Agent C->F Yes G Check Purity of Starting Materials D->G Yes H Review Workup Procedure (e.g., pH, extraction) D->H Yes I Yield Improved E->I F->I G->I H->I

References

Common side products in the synthesis of 1,4-Diacetylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diacetylpiperazine. Our aim is to help you identify and resolve common issues encountered during your experiments, ensuring a higher yield and purity of your target compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 1,4-diacetylpiperazine, their probable causes, and recommended solutions.

Issue Observation Probable Cause(s) Recommended Solution(s)
Low Yield of 1,4-Diacetylpiperazine The isolated product quantity is significantly lower than the theoretical yield.- Incomplete reaction. - Hydrolysis of acetic anhydride. - Suboptimal reaction temperature. - Insufficient reaction time.- Ensure a molar excess of acetic anhydride (at least 2.2 equivalents). - Use anhydrous piperazine and solvents to prevent hydrolysis of acetic anhydride. - Maintain the reaction temperature as specified in the protocol (e.g., reflux). - Monitor the reaction progress using TLC until the starting material is consumed.
Presence of 1-Acetylpiperazine Impurity TLC analysis shows a spot corresponding to mono-acetylated piperazine. NMR or Mass Spectrometry confirms the presence of a compound with a molecular weight of 128.17 g/mol .[1][2]- Insufficient amount of acetylating agent. - Short reaction time.- Increase the molar ratio of acetic anhydride to piperazine. - Prolong the reaction time and monitor for the disappearance of the 1-acetylpiperazine spot on TLC.
Formation of Acetic Acid The reaction mixture is highly acidic, and the work-up is difficult. The final product may have a vinegar-like smell.- Reaction of acetic anhydride with water present in the reagents or solvent.[3]- Use freshly opened or properly stored anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. - During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
Product is an Oil or Fails to Crystallize The isolated product is a viscous liquid instead of a solid, or it does not crystallize upon cooling or addition of an anti-solvent.- Presence of impurities, particularly unreacted starting materials or side products. - Residual solvent.- Purify the crude product using column chromatography (silica gel with an appropriate eluent system, such as ethyl acetate/methanol). - Recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethanol/ether).[4] - Ensure all solvent is removed under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 1,4-diacetylpiperazine?

A1: The most common side products are 1-acetylpiperazine (from incomplete acetylation) and acetic acid (from the hydrolysis of acetic anhydride). The presence of 1-acetylpiperazine is a direct result of using an insufficient amount of the acetylating agent or not allowing the reaction to go to completion.[4] Acetic acid is formed when the highly reactive acetic anhydride comes into contact with water.[3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as 10% methanol in dichloromethane, can be used. Spot the reaction mixture alongside the starting material (piperazine). The reaction is complete when the spot corresponding to piperazine has disappeared, and a new, less polar spot for 1,4-diacetylpiperazine is prominent. You may also see an intermediate spot for 1-acetylpiperazine.

Q3: What is the best method to purify the crude 1,4-diacetylpiperazine?

A3: Purification can be achieved through several methods depending on the nature and quantity of the impurities.

  • Neutralization and Extraction: First, neutralize any acetic acid by washing the reaction mixture with a base like sodium bicarbonate solution. Then, extract the product into an organic solvent.

  • Recrystallization: This is an effective method for removing minor impurities. A common solvent system for recrystallization is ethanol/water or ethanol/ether.[4]

  • Column Chromatography: If significant amounts of 1-acetylpiperazine or other closely related impurities are present, silica gel column chromatography is recommended.

Q4: My final product has a strong vinegar smell. What is the cause and how can I remove it?

A4: A vinegar-like smell is indicative of residual acetic acid. This is a common issue arising from the hydrolysis of acetic anhydride.[3] To remove it, dissolve your product in an organic solvent (like dichloromethane or ethyl acetate) and wash it several times with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and then remove the solvent under reduced pressure.

Q5: Can I use acetyl chloride instead of acetic anhydride?

A5: Yes, acetyl chloride can be used as an acetylating agent. However, the reaction with acetyl chloride is typically more vigorous and produces hydrochloric acid (HCl) as a byproduct. This requires the use of a base (like triethylamine or pyridine) to neutralize the HCl formed. The work-up procedure will also need to be adjusted to remove the resulting ammonium salt.

Experimental Protocol: Synthesis of 1,4-Diacetylpiperazine

This protocol provides a standard methodology for the synthesis of 1,4-diacetylpiperazine.

Materials:

  • Piperazine (anhydrous)

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)[5]

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (2.2 - 2.5 equivalents) to the stirred solution. A catalytic amount of pyridine can also be added.[5]

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Reaction and Side Product Formation

The following diagram illustrates the synthetic pathway to 1,4-diacetylpiperazine and the formation of common side products.

Synthesis_Pathway Piperazine Piperazine Reaction_Vessel Reaction Mixture Piperazine->Reaction_Vessel Acetic_Anhydride Acetic Anhydride (2.2 eq) Acetic_Anhydride->Reaction_Vessel Water Water (contaminant) Water->Reaction_Vessel Mono_Acetyl 1-Acetylpiperazine (Side Product) Mono_Acetyl->Reaction_Vessel + Acetic Anhydride Workup Aqueous Work-up & Purification Mono_Acetyl->Workup Di_Acetyl 1,4-Diacetylpiperazine (Target Product) Di_Acetyl->Workup Acetic_Acid Acetic Acid (Side Product) Acetic_Acid->Workup Reaction_Vessel->Mono_Acetyl Incomplete Acetylation Reaction_Vessel->Di_Acetyl Complete Acetylation Reaction_Vessel->Acetic_Acid Hydrolysis Workup->Di_Acetyl Isolated Product

Caption: Reaction scheme for the synthesis of 1,4-diacetylpiperazine and its common side products.

References

Troubleshooting guide for the acylation of 4-acetylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support guide for the acylation of 4-acetylpiperidine. This resource provides detailed troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully performing this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the acylation of 4-acetylpiperidine?

The reaction involves the formation of an amide bond by treating the secondary amine of the piperidine ring with an acylating agent. This converts the nucleophilic nitrogen into a neutral amide group. The most common acylation is acetylation, which introduces an acetyl group (-COCH₃).

Q2: What are the most common acylating agents for this reaction?

The two most common acylating agents are acetyl chloride (CH₃COCl) and acetic anhydride ((CH₃CO)₂O).

  • Acetyl Chloride: Highly reactive and often faster, but it produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.[1][2]

  • Acetic Anhydride: Less reactive than acetyl chloride but often provides cleaner reactions. It produces acetic acid as a byproduct, which also requires a base for neutralization.[3]

Q3: Why is a base required for the reaction?

A base is crucial for several reasons:

  • Acid Scavenging: The reaction produces an acidic byproduct (HCl or acetic acid). The base neutralizes this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and stop the reaction.[2]

  • Starting Material Neutralization: 4-acetylpiperidine is often supplied as a hydrochloride salt (HCl salt). An additional equivalent of base is required to "free base" the amine, making the nitrogen available for reaction.[1]

Common bases include tertiary amines like triethylamine (TEA) or pyridine.[1]

Q4: Can a catalyst be used to speed up a slow reaction?

Yes, for slow or sluggish acylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added.[1] DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of 4-acetylpiperidine.

Problem Area 1: Low or No Product Yield

Q: My reaction shows no progress on TLC, and I've only recovered my starting material. What went wrong?

A: This is a common issue that can point to several factors:

  • Incorrect Stoichiometry of Base: If you are using 4-acetylpiperidine hydrochloride, you must use at least two equivalents of base (e.g., triethylamine). One equivalent neutralizes the HCl salt to generate the free amine, and the second equivalent scavenges the HCl generated during the reaction.[1]

  • Reagent Quality: Acylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture. If they have been improperly stored, they may have hydrolyzed, rendering them inactive. Ensure you are using anhydrous solvents and fresh or properly stored reagents.

  • Low Temperature: Reactions are often started at 0 °C to control the initial exothermic reaction.[1] However, if the reaction is sluggish, it may need to be warmed to room temperature and stirred for a longer period to proceed to completion.

Q: My yield is low despite the reaction going to completion. Where could I be losing my product?

A: Product loss often occurs during the work-up and extraction phase.

  • Incorrect pH during Extraction: The final product, N-acetyl-4-acetylpiperidine, is a neutral amide. During an aqueous work-up, ensure the organic layer is washed with both a dilute acid (e.g., 1M HCl) to remove basic impurities (like excess base and unreacted amine) and a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. If the aqueous layer is not basic enough during extraction, your product might be protonated and remain in the aqueous layer.

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, making layer separation difficult. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

Problem Area 2: Impure Product and Side Reactions

Q: My final product shows multiple spots on the TLC plate. What are the likely impurities?

A: Besides unreacted starting material, several side products could form:

  • Hydrolyzed Acylating Agent: If moisture is present, your acylating agent will hydrolyze to acetic acid. This can be removed with a basic wash (NaHCO₃ or Na₂CO₃).

  • O-Acylation: While N-acylation is significantly more favorable, it is theoretically possible for the enolate of the 4-acetyl ketone to be acylated under certain conditions, leading to an enol acetate byproduct. This is generally a minor pathway but can be minimized by using standard, non-hindered bases and controlled temperatures.

Q: How can I remove residual pyridine from my product after work-up?

A: Pyridine can be difficult to remove completely by simple extraction or evaporation due to its high boiling point. An effective method is to wash the organic layer with a dilute aqueous copper(II) sulfate (CuSO₄) solution.[1] The copper ions complex with the pyridine, pulling it into the aqueous layer.[1]

Data Presentation: Comparison of Reaction Conditions

The choice of reagents can impact reaction time, yield, and ease of purification. The following table summarizes common conditions for the N-acetylation of secondary amines.

ParameterCondition ACondition BCondition C
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)Acetyl Chloride (1.1 eq)
Base Triethylamine (2.2 eq)Pyridine (2.2 eq)Triethylamine (2.2 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Catalyst NoneNoneDMAP (0.1 eq)
Typical Time 1-3 hours3-12 hours0.5-2 hours
Work-up Notes Standard acid/base wash. Triethylamine is relatively volatile and easy to remove.Requires CuSO₄ wash to effectively remove pyridine.[1]Standard acid/base wash. Fastest reaction time.
Reactivity HighModerateVery High

Note: Equivalents of base are assuming the use of 4-acetylpiperidine hydrochloride salt.

Experimental Protocol: Acetylation of 4-Acetylpiperidine Hydrochloride

This protocol describes a standard procedure using acetyl chloride and triethylamine.

Materials:

  • 4-Acetylpiperidine hydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (optional, 0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen or argon atmosphere, add 4-acetylpiperidine hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (2.2 eq) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.[1]

  • (Optional) If the reaction is slow, add DMAP (0.05 eq).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed (typically 1-3 hours), proceed to the work-up.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product as necessary, typically via flash column chromatography on silica gel.

Visualized Workflow: Troubleshooting Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield in the acylation of 4-acetylpiperidine.

TroubleshootingWorkflow Problem Low or No Yield Cause1 Reagent Issues Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1a Use Anhydrous Solvent Cause1->Solution1a Solution1b Use Fresh Acylating Agent Cause1->Solution1b Solution2a Use >2 eq. Base for HCl Salt Cause2->Solution2a Solution2b Verify Reagent Molarity/ Mass Cause2->Solution2b Solution3a Allow Reaction to Warm to Room Temperature Cause3->Solution3a Solution3b Increase Reaction Time Cause3->Solution3b Solution3c Add Catalytic DMAP Cause3->Solution3c

Caption: Troubleshooting flowchart for low yield in the acylation of 4-acetylpiperidine.

References

Optimization of reaction conditions for 1-(1-acetylpiperidin-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 1-(1-acetylpiperidin-4-yl)ethanone?

A1: The most straightforward and commonly employed method is the N-acetylation of 4-acetylpiperidine. This reaction involves treating 4-acetylpiperidine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.

Q2: What are the critical parameters to control during the N-acetylation of 4-acetylpiperidine?

A2: Key parameters to monitor and control include reaction temperature, the stoichiometry of reactants, and the choice of base and solvent. Careful control of these variables is crucial for maximizing yield and minimizing the formation of impurities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (4-acetylpiperidine) and the formation of the desired product.

Q4: What are the potential side reactions or byproducts in this synthesis?

A4: Potential side reactions include incomplete acetylation, leading to residual starting material. While less common for this specific substrate, over-acetylation or side reactions involving impurities in the starting materials can occur. The presence of water can also lead to the hydrolysis of the acetylating agent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive acetylating agent (hydrolyzed).Use a fresh or properly stored bottle of acetyl chloride or acetic anhydride. Ensure anhydrous reaction conditions.
Insufficient base.Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the HCl or acetic acid byproduct.
Low reaction temperature.While the reaction is often performed at 0°C to room temperature, gentle heating might be necessary if the starting material is unreactive. Monitor for potential side reactions at higher temperatures.
Incomplete Reaction (Presence of Starting Material) Insufficient reaction time.Continue to monitor the reaction by TLC or GC until the starting material is consumed.
Inadequate mixing.Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.
Formation of Multiple Spots on TLC (Impurity Profile) Impure starting materials.Verify the purity of 4-acetylpiperidine and the acetylating agent before starting the reaction.
Side reactions due to excessive heat.Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Degradation of product during workup.Use mild workup conditions. Avoid strong acids or bases if the product is sensitive.
Difficulties in Product Isolation/Purification Product is soluble in the aqueous phase during extraction.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Experimental Protocol: N-Acetylation of 4-Acetylpiperidine

This protocol provides a general procedure for the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Acetyl chloride (or Acetic Anhydride)

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a solution of 4-acetylpiperidine hydrochloride in anhydrous dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes at 0°C.

  • Slowly add acetyl chloride (approximately 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield pure 1-(1-acetylpiperidin-4-yl)ethanone.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acetylation cluster_workup Workup & Purification start Dissolve 4-Acetylpiperidine HCl in DCM add_base Add Triethylamine at 0°C start->add_base stir1 Stir for 15-30 min add_base->stir1 add_accl Add Acetyl Chloride dropwise at 0°C stir1->add_accl warm_stir Warm to RT and Stir for 2-4h add_accl->warm_stir monitor Monitor by TLC/GC warm_stir->monitor quench Quench with Sat. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure 1-(1-acetylpiperidin-4-yl)ethanone purify->product

Caption: Experimental workflow for the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone.

logical_relationship cluster_problem Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Product Yield cause1 Hydrolyzed Acetylating Agent issue->cause1 cause2 Insufficient Base issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Product Loss During Workup issue->cause4 solution1 Use Fresh Reagents & Anhydrous Conditions cause1->solution1 solution2 Ensure Stoichiometric Amount of Base cause2->solution2 solution3 Increase Reaction Time / Gentle Heating cause3->solution3 solution4 Optimize Extraction & Purification cause4->solution4

Caption: Troubleshooting logic for low product yield in the synthesis.

Technical Support Center: Purification of 1-(4-Acetylpiperidino)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-(4-Acetylpiperidino)ethan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My final product has a low melting point and a broad melting range.

  • Question: I've synthesized this compound, but the melting point is lower than expected and melts over a wide range. What does this indicate and how can I fix it?

  • Answer: A low and broad melting point range is a classic indication of an impure compound.[1][2] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. To address this, you will need to purify the compound. The choice of purification method depends on the nature of the impurities.

    • Troubleshooting Steps:

      • Identify Potential Impurities: Consider the starting materials and byproducts of your synthesis. Common impurities in amide synthesis can include unreacted starting materials or coupling agents.[3][]

      • Select a Purification Method:

        • Recrystallization: This is often the most effective method for purifying solid organic compounds.[5]

        • Column Chromatography: This technique is useful for separating compounds with different polarities.[6][7][8]

        • Distillation: While more common for liquids, vacuum distillation can be used for high-boiling point solids if they are thermally stable.[9]

Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.

  • Question: I'm trying to recrystallize my this compound, but it's separating as an oil instead of solid crystals. What's causing this and what should I do?

  • Answer: "Oiling out" during recrystallization occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Upon cooling, the compound separates as a supercooled liquid (an oil) rather than forming a crystal lattice.

    • Troubleshooting Steps:

      • Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

      • Lower the temperature at which the solution is saturated: Add a larger volume of the hot solvent to ensure the solution is no longer saturated at the boiling point. Then, cool the solution slowly.

      • Change the solvent or use a solvent pair: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[10] Common solvent pairs include ethanol-water and diethyl ether-hexane.[10]

Issue 3: My column chromatography is not separating the impurities effectively.

  • Question: I ran a column to purify this compound, but the fractions are still showing a mix of my product and impurities on TLC. How can I improve the separation?

  • Answer: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.[8]

    • Troubleshooting Steps:

      • Optimize the Solvent System (Mobile Phase):

        • Run Thin Layer Chromatography (TLC) with different solvent systems to find one that gives a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

        • For a ketone with an amide group, a starting point could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] You can increase the polarity by increasing the proportion of ethyl acetate.

      • Ensure Proper Column Packing:

        • Pack the column with a slurry of the stationary phase (e.g., silica gel) in the mobile phase to avoid air bubbles and channels, which lead to poor separation.[7]

      • Do Not Overload the Column: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

      • Check the Polarity of Your Impurities: If the impurities are very polar, they may not move from the baseline on the TLC plate. If they are very non-polar, they may run with the solvent front. Adjust your mobile phase polarity accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

  • A1: The impurities will depend on the synthetic route. A common method for synthesizing amides is the reaction of an amine with an acyl chloride or a carboxylic acid activated with a coupling agent.[][11] Potential impurities could include:

    • Unreacted Starting Materials: Such as 4-acetylpiperidine and acetic anhydride or acetyl chloride.

    • Coupling Agent Byproducts: If a coupling agent like DCC or EDC is used, byproducts such as dicyclohexylurea (DCU) can be present.[11]

    • Side-Reaction Products: Depending on the reaction conditions, side reactions could lead to other acetylated species.

    • Degradation Products: The compound may degrade upon exposure to high heat, strong acids, or bases.[12][13]

Q2: What is a good starting point for a recrystallization solvent for this compound?

  • A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][5] For a molecule containing both ketone and amide functional groups, you could start by testing the following solvents:

    • Alcohols: Ethanol, isopropanol.

    • Esters: Ethyl acetate.

    • Ketones: Acetone.[14]

    • Hydrocarbons (mixed with a more polar solvent): Hexane or heptane.

    • Solvent Mixtures: Ethanol/water, acetone/hexane.[14]

    It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q3: How can I confirm the purity of my final product?

  • A3: Several analytical techniques can be used to assess the purity of your this compound:

    • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[1]

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can detect the presence of impurities, even at low levels.[15]

    • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

    • Infrared (IR) Spectroscopy: While primarily used for functional group identification, the absence of peaks corresponding to potential impurities can support purity.

Quantitative Data Summary

The following table provides a general guide for selecting a purification method based on the type and amount of impurity.

Purification MethodImpurity TypeScaleAdvantagesDisadvantages
Recrystallization Solid impurities with different solubility profilesSmall to largeHigh purity achievable, simple setupPotential for low yield, not suitable for all compounds
Column Chromatography Impurities with different polaritiesSmall to mediumCan separate complex mixturesCan be time-consuming and require large volumes of solvent[8]
Distillation (Vacuum) Non-volatile impuritiesLargeEffective for thermally stable, high-boiling point compoundsRequires specialized equipment, potential for thermal degradation
Liquid-Liquid Extraction Acidic or basic impuritiesSmall to largeQuick and easy for removing certain types of impuritiesLimited to impurities with different acid/base properties and solubility

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent. If it doesn't dissolve even when hot, the solvent is not suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine the optimal solvent system (mobile phase) using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Apply pressure if performing flash chromatography.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude This compound purity_check1 Purity Assessment (TLC, Melting Point) start->purity_check1 is_pure Is Product Pure? purity_check1->is_pure recrystallization Recrystallization is_pure->recrystallization No column_chrom Column Chromatography is_pure->column_chrom No distillation Vacuum Distillation is_pure->distillation No pure_product Pure Product is_pure->pure_product Yes purity_check2 Purity Assessment recrystallization->purity_check2 column_chrom->purity_check2 distillation->purity_check2 purity_check2->is_pure Still Impure end End pure_product->end

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Attempt Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out add_solvent Add more hot solvent oiling_out->add_solvent Yes change_solvent Change solvent or use a solvent pair oiling_out->change_solvent Yes success Successful Crystallization oiling_out->success No add_solvent->oiling_out Re-evaluate change_solvent->start Retry

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Synthesis of 1-(1-acetylpiperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone, with a focus on challenges that may arise during scale-up operations.

Troubleshooting Guide

Question Possible Cause(s) Recommended Solution(s)
Why is my reaction incomplete, showing significant amounts of starting material (4-acetylpiperidine)? 1. Insufficient Acetylating Agent: The molar ratio of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the starting material may be too low. 2. Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for full conversion. 3. Poor Mixing/Mass Transfer: In larger scale reactions, inefficient stirring can lead to localized concentration gradients and incomplete reaction. 4. Base Inefficiency: If a base is used to scavenge the acid byproduct (e.g., HCl from acetyl chloride), it may be too weak, used in insufficient quantity, or added too slowly.1. Increase Molar Ratio: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent. 2. Optimize Reaction Conditions: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but should be carefully controlled to avoid side reactions. 3. Improve Agitation: Ensure vigorous and efficient stirring, especially in larger vessels, to maintain a homogeneous reaction mixture. 4. Select Appropriate Base: Use a non-nucleophilic base such as triethylamine or pyridine in at least a stoichiometric amount. Ensure it is added appropriately to neutralize the acid generated.
I am observing significant formation of by-products. What are they and how can I minimize them? 1. Di-acetylation: While less common for secondary amines, under harsh conditions, other reactive sites could potentially react. 2. Polymerization/Oligomerization: This can be promoted by excessive heat or the presence of certain impurities. 3. Side reactions involving the ketone: The enolizable ketone could potentially undergo side reactions, although N-acetylation is generally much faster.1. Control Stoichiometry and Temperature: Use a controlled amount of the acetylating agent and maintain a low to moderate reaction temperature. 2. Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture. 3. Optimize Reaction Conditions: Use milder acetylating agents and ensure the reaction is carried out under optimal pH and temperature to favor N-acetylation.
How can I effectively purify 1-(1-acetylpiperidin-4-yl)ethanone at a larger scale? 1. Distillation: The product is a relatively high-boiling liquid, and vacuum distillation can be an effective purification method. 2. Crystallization: If the product can be solidified or forms a solid derivative, crystallization can be a highly effective purification technique for removing impurities. 3. Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up.1. Vacuum Distillation: This is often the most practical method for purifying multi-gram to kilogram quantities of liquid products. Ensure the vacuum is stable and the heating is uniform to prevent bumping and decomposition. 2. Recrystallization: Explore different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures for high recovery and purity. 3. Flash Chromatography: For larger scales, consider using a flash chromatography system with pre-packed columns, which can be more efficient than traditional gravity columns.
My yield is consistently low, even with good conversion. What could be the issue? 1. Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction, or it may be lost during solvent removal. 2. Decomposition: The product might be sensitive to the work-up conditions (e.g., pH, temperature).1. Optimize Extraction: Perform multiple extractions with a suitable organic solvent. A brine wash of the combined organic layers can help to break emulsions and reduce the amount of dissolved water. 2. Use Mild Work-up Conditions: Neutralize the reaction mixture carefully and avoid excessive heat during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone?

A1: The most common and straightforward method is the N-acetylation of 4-acetylpiperidine using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: The N-acetylation reaction can be exothermic, especially when using acetyl chloride. On a larger scale, it is crucial to have efficient cooling and to add the acetylating agent portion-wise to control the temperature and prevent a runaway reaction. Adequate ventilation is also essential to handle any volatile and corrosive byproducts like HCl.

Q3: Can I use a continuous flow reactor for this synthesis?

A3: Yes, a continuous flow setup can be highly advantageous for scaling up this reaction. It allows for better control of reaction temperature, improved mixing, and safer handling of exothermic reactions. This can lead to higher yields and purity.

Q4: What are the typical impurities I might see in my final product?

A4: Common impurities may include unreacted 4-acetylpiperidine, the salt of the starting material (e.g., 4-acetylpiperidine hydrochloride if the starting material was a salt), and potentially small amounts of by-products from side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting material and the formation of the product.

Experimental Workflow

experimental_workflow reagents Reagents - 4-Acetylpiperidine - Acetic Anhydride - Triethylamine - Dichloromethane reaction_setup Reaction Setup - Inert atmosphere (N2) - Cooling bath (0°C) reagents->reaction_setup reaction N-Acetylation Reaction - Slow addition of Acetic Anhydride - Stir at room temperature reaction_setup->reaction workup Aqueous Work-up - Quench with water - Extract with DCM - Wash with brine reaction->workup purification Purification - Dry over Na2SO4 - Concentrate in vacuo - Vacuum Distillation workup->purification product Final Product 1-(1-acetylpiperidin-4-yl)ethanone purification->product

Caption: Experimental workflow for the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone.

Key Experimental Protocol: N-Acetylation of 4-Acetylpiperidine

Materials:

  • 4-Acetylpiperidine

  • Acetic Anhydride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Water (H2O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 4-acetylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under a nitrogen atmosphere, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-(1-acetylpiperidin-4-yl)ethanone as a clear oil.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Purity incomplete_reaction Incomplete Reaction problem->incomplete_reaction side_products Side Product Formation problem->side_products purification_issues Purification Issues problem->purification_issues workup_loss Work-up Losses problem->workup_loss optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions adjust_stoichiometry Adjust Stoichiometry incomplete_reaction->adjust_stoichiometry improve_mixing Improve Mixing incomplete_reaction->improve_mixing side_products->adjust_stoichiometry control_temp Control Temperature side_products->control_temp optimize_purification Optimize Purification (Distillation, etc.) purification_issues->optimize_purification optimize_workup Optimize Work-up (Extractions, etc.) workup_loss->optimize_workup

Caption: Troubleshooting logic for the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone.

Catalyst selection for optimizing 1-(4-Acetylpiperidino)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(4-acetylpiperidino)ethan-1-one. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials. 4. Insufficient reaction time.1. a) Use a freshly prepared or properly stored catalyst. b) Consider a different catalyst (e.g., a palladium-based catalyst for acylation). 2. a) Optimize the reaction temperature. For acylation reactions, temperatures between 25-80 °C are often employed. b) Use a temperature probe to ensure accurate temperature control. 3. a) Purify starting materials (4-acetylpiperidine and acetylating agent) before use. b) Verify the purity of starting materials using techniques like NMR or GC-MS. 4. a) Monitor the reaction progress using TLC or LC-MS. b) Extend the reaction time until the starting material is consumed.
Formation of Side Products 1. Over-acetylation or side reactions with the solvent. 2. Presence of moisture. 3. Catalyst-induced side reactions.1. a) Use a stoichiometric amount of the acetylating agent. b) Choose an inert solvent (e.g., dichloromethane, toluene). 2. a) Ensure all glassware is oven-dried. b) Use anhydrous solvents. c) Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. a) Screen different catalysts to find one with higher selectivity. b) Lower the catalyst loading.
Difficult Product Isolation 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography.1. a) Use a different solvent for extraction. b) Perform multiple extractions with smaller volumes of solvent. c) Consider salting out the aqueous layer. 2. a) Add brine to the aqueous layer. b) Filter the mixture through a pad of celite. 3. a) Optimize the mobile phase for column chromatography. b) Consider using a different stationary phase. c) Recrystallize the product after chromatography.

Catalyst Selection and Performance

The choice of catalyst can significantly impact the yield and purity of this compound. Below is a summary of commonly used catalysts for acylation reactions and their typical performance.

Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity (%)
4-Dimethylaminopyridine (DMAP)5 - 104 - 885 - 95> 98
N,N'-Dicyclohexylcarbodiimide (DCC)1106 - 1280 - 90> 97
Scandium triflate (Sc(OTf)₃)1 - 52 - 690 - 98> 99
Zirconium tetrachloride (ZrCl₄)5 - 103 - 788 - 96> 98

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the N-acetylation of 4-acetylpiperidine. This typically involves reacting 4-acetylpiperidine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base or a catalyst.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture is taken at regular intervals and analyzed to check for the consumption of the starting material and the formation of the product.

Q3: What are the critical parameters to control for a successful synthesis?

A3: The critical parameters include the choice of catalyst, reaction temperature, reaction time, and the purity of the starting materials and solvent. Optimization of these parameters is crucial for achieving high yield and purity.

Q4: What are the potential side reactions to be aware of?

A4: Potential side reactions include the formation of di-acetylated byproducts if the reaction conditions are too harsh, and hydrolysis of the acetylating agent if moisture is present in the reaction mixture.

Experimental Protocol: N-Acetylation of 4-Acetylpiperidine

This protocol describes a general procedure for the synthesis of this compound using 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • 4-Acetylpiperidine (1 equivalent)

  • Acetic anhydride (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-acetylpiperidine in anhydrous DCM, add DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

Catalyst Selection Workflow

CatalystSelection Start Start: Define Reaction Type (N-Acetylation) Screening Initial Catalyst Screening (e.g., DMAP, Sc(OTf)3) Start->Screening Optimization Parameter Optimization (Loading, Temp, Time) Screening->Optimization Analysis Analyze Yield & Purity (TLC, LC-MS, NMR) Optimization->Analysis Decision Performance Acceptable? Analysis->Decision Decision->Screening No, Re-screen Final Final Catalyst Selected Decision->Final Yes Troubleshooting Start Problem Identified (e.g., Low Yield) CheckCatalyst Check Catalyst Activity Is it fresh? Stored properly? Start->CheckCatalyst CheckConditions Verify Reaction Conditions Temperature? Time? Start->CheckConditions CheckMaterials Assess Starting Materials Purity? Anhydrous? Start->CheckMaterials SolutionCatalyst Replace or try a different catalyst. CheckCatalyst->SolutionCatalyst SolutionConditions Optimize temperature and time. CheckConditions->SolutionConditions SolutionMaterials Purify starting materials and use anhydrous solvent. CheckMaterials->SolutionMaterials

Stability issues of 1,4-Diacetylpiperidine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1,4-diacetylpiperidine for researchers, scientists, and drug development professionals. As there is limited publicly available stability data specifically for 1,4-diacetylpiperidine, this guide focuses on the potential stability issues based on its chemical structure—a piperidine ring with two N-acetyl groups—and provides methodologies for assessing its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,4-diacetylpiperidine?

A1: Based on its diamide structure, the primary stability concern for 1,4-diacetylpiperidine is its susceptibility to hydrolysis, particularly under acidic or basic conditions.[1][2][3] The N-acetyl groups can be cleaved to yield acetic acid and 1,4-diaminopiperidine or mono-acetylated intermediates. Additionally, thermal and photolytic degradation are potential concerns that should be evaluated.[4][5]

Q2: How does pH affect the stability of 1,4-diacetylpiperidine in aqueous solutions?

A2: Amide bonds, such as those in 1,4-diacetylpiperidine, are generally most stable at a neutral pH.[6][7] Both strong acidic and strong basic conditions can catalyze the hydrolysis of the acetyl groups.[2][3] The rate of hydrolysis is typically pH-dependent, and it is crucial to determine the optimal pH range for your experiments to ensure the compound's integrity.[6][7]

Q3: Is 1,4-diacetylpiperidine susceptible to thermal degradation?

A3: N-acetyl compounds can be susceptible to thermal degradation, which may lead to the formation of various volatile products.[4][8] The stability of 1,4-diacetylpiperidine at elevated temperatures should be experimentally determined. It is recommended to store the compound at controlled room temperature or under refrigerated conditions unless thermal stability has been established.

Q4: What is the expected photostability of 1,4-diacetylpiperidine?

A4: While the piperidine ring itself does not have strong chromophores that absorb UV-Vis light, impurities or degradation products might. Photostability studies, as outlined in ICH guideline Q1B, should be conducted to assess the impact of light exposure.[9][10] These studies typically involve exposing the compound to a combination of UV and visible light to determine if degradation occurs.[10][11]

Q5: In which common laboratory solvents is 1,4-diacetylpiperidine expected to be stable?

A5: In aprotic organic solvents such as DMSO, DMF, and acetonitrile, 1,4-diacetylpiperidine is expected to be relatively stable. However, in protic solvents, especially in the presence of acidic or basic impurities, the potential for solvolysis exists. It is always recommended to prepare solutions fresh and to evaluate their stability over the timeframe of the experiment.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing 1,4-diacetylpiperidine.

  • Question: Could these new peaks be degradation products?

  • Answer: Yes, the appearance of new peaks, especially those that grow over time, is a strong indication of degradation. The amide bonds in 1,4-diacetylpiperidine are susceptible to hydrolysis, which would result in more polar compounds that may elute earlier in a reversed-phase HPLC system.

  • Question: How can I confirm if these are degradation products?

  • Answer: You can perform a forced degradation study by subjecting a sample of 1,4-diacetylpiperidine to stress conditions such as heat, acid, base, and oxidation.[11][12][13] If the peaks observed in your experiment match the retention times of the peaks generated during the forced degradation study, it is likely they are degradation products.

Issue 2: My experimental results with 1,4-diacetylpiperidine are not reproducible.

  • Question: Could the stability of the compound be affecting my results?

  • Answer: Inconsistent stability of your 1,4-diacetylpiperidine stock or working solutions can lead to variability in your assays. If the compound degrades over the course of an experiment, the effective concentration will change, leading to poor reproducibility.

  • Question: What steps can I take to improve reproducibility?

  • Answer:

    • Prepare fresh solutions: Always prepare solutions of 1,4-diacetylpiperidine immediately before use.

    • Control pH: If using aqueous buffers, ensure the pH is in a range where the compound is stable. A stability study across a pH range can help identify the optimal conditions.[6]

    • Control temperature: Store stock solutions and experimental samples at a consistent, cool temperature and protect them from light.

    • Validate solution stability: Perform a solution stability study by analyzing your prepared solutions at different time points to determine how long they remain stable under your experimental conditions.[14]

Data Presentation

The following tables illustrate how quantitative data from stability studies on a related compound, N-acetylcysteine (NAC), can be presented. Similar tables should be generated for 1,4-diacetylpiperidine based on experimental data.

Table 1: Stability of N-Acetylcysteine (25 mg/mL) Under Different Storage Conditions [15]

Time (days)% Initial Concentration (Refrigerated, 5 ± 3 °C)% Initial Concentration (Ambient, 25 ± 2 °C)
0100.0100.0
198.597.2
297.195.8
396.394.4
495.292.9
792.889.1
891.587.5

Table 2: Forced Degradation of N-Acetylcysteine [16]

Stress ConditionDuration% DegradationMajor Degradation Products (Retention Time)
Acidic (0.5 M HCl)1 min15%1.3 min, 1.5 min, 1.8 min, 2.2 min, 5.3 min, 7.2–7.7 min
Basic (0.1 M NaOH)10 min23%1.9 min, 2.0 min, 7.2–7.7 min
Oxidative (0.3% H₂O₂)3 h6%7.2–7.7 min
Thermal (80 °C)3 h24%7.2–7.7 min
Photolytic (Sunlamp)28 days3%7.2–7.7 min

Experimental Protocols

Protocol: Forced Degradation Study for 1,4-Diacetylpiperidine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[9][11][12]

  • Objective: To investigate the degradation of 1,4-diacetylpiperidine under various stress conditions and to develop a stability-indicating HPLC method.

  • Materials:

    • 1,4-Diacetylpiperidine

    • HPLC grade water, acetonitrile, and methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector

    • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of 1,4-diacetylpiperidine in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 2, 4, 8, and 24 hours.

      • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 2, 4, 8, and 24 hours.

      • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature for 2, 4, 8, and 24 hours.

      • At each time point, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation:

      • Keep a solid sample of 1,4-diacetylpiperidine in an oven at 80°C for 24, 48, and 72 hours.

      • Also, keep a solution of the compound at 80°C for the same time points.

      • At each time point, prepare a sample for HPLC analysis.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of 1,4-diacetylpiperidine to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]

      • A control sample should be kept in the dark under the same conditions.

      • At the end of the exposure, prepare samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a developed HPLC method. An example of starting conditions could be:

      • Mobile Phase: A gradient of water and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • The method should be optimized to achieve baseline separation of the parent compound from all degradation products.[17][18]

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify the major degradation products and their retention times.

    • This data will help in understanding the degradation pathways and in the validation of a stability-indicating method.[14]

Mandatory Visualizations

Hydrolysis_Pathway 1,4-Diacetylpiperidine 1,4-Diacetylpiperidine Mono-acetylated_Intermediate Mono-acetylated_Intermediate 1,4-Diacetylpiperidine->Mono-acetylated_Intermediate Hydrolysis (H+ or OH-) Acetic_Acid_1 Acetic Acid 1,4-Diacetylpiperidine->Acetic_Acid_1 1,4-Diaminopiperidine 1,4-Diaminopiperidine Mono-acetylated_Intermediate->1,4-Diaminopiperidine Hydrolysis (H+ or OH-) Acetic_Acid_2 Acetic Acid Mono-acetylated_Intermediate->Acetic_Acid_2

Caption: Potential hydrolysis pathway of 1,4-diacetylpiperidine.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of 1,4-Diacetylpiperidine Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation and Pathway Elucidation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Resolving unexpected NMR peaks in 1-(1-acetylpiperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(1-acetylpiperidin-4-yl)ethanone. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1-(1-acetylpiperidin-4-yl)ethanone?

A1: The expected NMR spectrum for 1-(1-acetylpiperidin-4-yl)ethanone should reflect its symmetrical structure. However, restricted rotation around the amide bond can lead to peak broadening or the appearance of distinct signals for otherwise equivalent protons, especially at lower temperatures. Below are the predicted chemical shifts in CDCl₃.

Diagram: Chemical Structure of 1-(1-acetylpiperidin-4-yl)ethanone

Caption: Structure of 1-(1-acetylpiperidin-4-yl)ethanone.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Protons Chemical Shift (ppm) Multiplicity Integration
H-a (C-acetyl CH₃) ~ 2.15 Singlet 3H
H-b (N-acetyl CH₃) ~ 2.10 Singlet 3H
H-e (Piperidine H-2,6 eq) ~ 4.5 - 3.8 Multiplet 2H
H-d (Piperidine H-2,6 ax) ~ 3.1 - 2.6 Multiplet 2H
H-c (Piperidine H-4) ~ 2.8 - 2.4 Multiplet 1H
H-f (Piperidine H-3,5 eq) ~ 1.9 - 1.7 Multiplet 2H

| H-g (Piperidine H-3,5 ax) | ~ 1.6 - 1.4 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon Chemical Shift (ppm)
C=O (Ketone) ~ 209
C=O (Amide) ~ 169
C-4 (Piperidine) ~ 48
C-2,6 (Piperidine) ~ 45 & ~40 (due to rotamers)
C-3,5 (Piperidine) ~ 28
C-acetyl CH₃ ~ 28

| N-acetyl CH₃ | ~ 21 |

Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?

A2: Unexpected peaks can originate from various sources, including residual solvents, starting materials, reagents, or common laboratory contaminants. A systematic approach is crucial for accurate identification.

Below is a logical workflow to troubleshoot unexpected signals.

Diagram: Workflow for Identifying Unexpected NMR Peaks

G start Unexpected Peak Detected check_solvent 1. Compare peak to known residual solvent shifts. (See Table 3) start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent check_contaminants 2. Compare peak to common contaminants (water, grease, acetic acid). (See Table 4) is_solvent->check_contaminants No identified Impurity Identified is_solvent->identified Yes is_contaminant Is it a common contaminant? check_contaminants->is_contaminant check_reagents 3. Compare peak to starting materials or reagents (e.g., 4-acetylpiperidine). is_contaminant->check_reagents No is_contaminant->identified Yes is_reagent Is it a reagent/SM? check_reagents->is_reagent consider_side_products 4. Consider potential side products (e.g., hydrolysis product). is_reagent->consider_side_products No is_reagent->identified Yes adv_analysis 5. Perform advanced analysis: - Spike sample with suspected impurity - Run 2D NMR (COSY, HSQC) - Obtain Mass Spectrum (MS) consider_side_products->adv_analysis adv_analysis->identified not_identified Impurity Unresolved

Caption: A step-by-step workflow for troubleshooting unknown NMR signals.

Q3: There is a sharp singlet at 7.26 ppm in my CDCl₃ spectrum. What is it?

A3: This is the most common impurity peak observed in NMR spectra and corresponds to residual, non-deuterated chloroform (CHCl₃) in the deuterated chloroform (CDCl₃) solvent.[1][2] Every deuterated solvent has characteristic residual peaks.

Table 3: Common Deuterated Solvents and Their Residual ¹H NMR Peaks [1][2][3]

Solvent Residual Peak (ppm) Water Peak (ppm)
CDCl₃ 7.26 ~1.56
DMSO-d₆ 2.50 ~3.33
Acetone-d₆ 2.05 ~2.84
CD₃OD 3.31, 4.87 (OH) ~4.87

| D₂O | 4.79 | 4.79 |

Q4: My spectrum has unexpected signals other than solvent peaks. What are the likely culprits?

A4: Besides solvents, peaks can arise from reagents used during synthesis or common lab materials. Acetylation reactions, for instance, often use acetic anhydride and may produce acetic acid as a byproduct.[4][5][6][7]

Table 4: Chemical Shifts of Common Reaction-Related Impurities

Compound Functional Group ¹H Chemical Shift (ppm in CDCl₃) Notes
Acetic Acid -COOH ~11-12 (broad s, 1H), 2.1 (s, 3H) Common byproduct of acetylation.[5]
Acetic Anhydride -C(O)O(O)C- ~2.2 (s) Acetylating reagent.
4-acetylpiperidine Amine NH Variable, broad (1H) Unreacted starting material.
Silicone Grease Si-CH₃ ~0.07-0.11 (s) From glassware joints.[8]

| Acetone | Ketone | ~2.17 (s) | Common cleaning solvent.[1][3] |

Troubleshooting Guides
Guide 1: Protocol for Preparing a Clean NMR Sample

Contamination is a primary source of unexpected peaks. Following a strict protocol can significantly improve spectral quality.

Experimental Protocol:

  • Glassware Cleaning:

    • Thoroughly clean the NMR tube, vial, and any spatulas or syringes to be used.

    • Wash with a suitable solvent (e.g., acetone), followed by a rinse with the deuterated solvent you will use for the analysis.

    • Dry the glassware in an oven at >100°C for several hours and allow it to cool in a desiccator before use.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your 1-(1-acetylpiperidin-4-yl)ethanone sample directly into a clean, dry vial.

    • Using a clean pipette or syringe, add ~0.6-0.7 mL of the deuterated NMR solvent (e.g., CDCl₃).

    • Cap the vial and gently vortex or sonicate until the sample is fully dissolved.

  • Transfer to NMR Tube:

    • Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the clean NMR tube. This removes any particulate matter.

    • Carefully cap the NMR tube. Ensure the outside of the tube is clean before inserting it into the spectrometer.

Guide 2: Confirming Impurities by Spiking

If you suspect an impurity is an unreacted starting material or a specific byproduct, you can confirm its identity by "spiking" the NMR sample.

Experimental Protocol:

  • Acquire Initial Spectrum: Run the standard ¹H NMR of your sample.

  • Prepare Spike Solution: Dissolve a tiny amount (a single crystal or <1 mg) of the suspected impurity (e.g., 4-acetylpiperidine) in a small amount of the same deuterated solvent.

  • Spike the Sample: Add a single drop of the impurity solution to your NMR tube.

  • Acquire Second Spectrum: Rerun the ¹H NMR.

  • Analyze: If the intensity of the unexpected peak increases significantly relative to your product peaks, you have confirmed the identity of the impurity.

References

Validation & Comparative

A Comparative Guide to Piperidine Building Blocks: 1-(4-Acetylpiperidino)ethan-1-one and Its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, present in over 70 FDA-approved drugs.[1] This guide provides an objective comparison of 1-(4-Acetylpiperidino)ethan-1-one (also known as 1,4-diacetylpiperidine) with two other key piperidine building blocks: 1-acetylpiperidine and 4-acetylpiperidine. We will delve into their physicochemical properties, reactivity in key synthetic transformations, and provide illustrative experimental protocols and workflows.

Introduction to Acetylated Piperidine Building Blocks

Piperidine derivatives are integral to the development of a wide range of pharmaceuticals, targeting conditions from central nervous system disorders to infectious diseases.[2] The addition of acetyl groups to the piperidine core can significantly modulate a molecule's properties, including its polarity, solubility, and ability to interact with biological targets. This comparison focuses on three key acetylated piperidines, each offering distinct advantages in drug design and synthesis.

  • This compound (1,4-Diacetylpiperidine): This symmetrically disubstituted piperidine offers two points for potential modification or interaction. Its di-acetyl nature can influence its polarity and hydrogen bonding capabilities.

  • 1-Acetylpiperidine (N-Acetylpiperidine): With an acetyl group on the nitrogen atom, this building block is a common intermediate for introducing the piperidine motif. The N-acetyl group can influence the basicity of the nitrogen and the overall lipophilicity of the molecule.

  • 4-Acetylpiperidine: This building block features an acetyl group on a carbon atom of the piperidine ring. This C-acetylation provides a ketone functionality that can be further elaborated, offering a different set of synthetic possibilities compared to its N-acetylated counterpart.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these building blocks are crucial for their handling, reactivity, and ultimately, their pharmacokinetic profile when incorporated into a larger molecule. The following table summarizes key available data for these compounds.

PropertyThis compound1-Acetylpiperidine4-Acetylpiperidine (N-Boc protected)
Molecular Formula C9H15NO2C7H13NOC12H21NO3
Molecular Weight 169.22 g/mol 127.18 g/mol [3]227.30 g/mol [4]
Boiling Point 308.9±35.0 °C (Predicted)[5]226 °C[3]Not Available
Density 1.057±0.06 g/cm3 (Predicted)[5]0.003 g/cm3 [3]Not Available
Water Solubility Not AvailableModerate (log S = -0.99)[3]Not Available
LogP (Octanol-Water Partition Coefficient) Not Available~0.6 - 0.957[3]1.3 (XLogP3)[4]
pKa -1.36±0.40 (Predicted)[5]-0.41±0.20 (Predicted)[3]Not Available

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The distinct placement of the acetyl group on each building block dictates its reactivity and synthetic applications.

This compound: The presence of two acetyl groups, one on the nitrogen and one on the C4 position, offers dual reactivity. The N-acetyl group behaves as a typical amide, which is generally less reactive than the ketone at the C4 position. The C4-acetyl group can undergo various ketone-based reactions such as reductions, reductive aminations, and additions of nucleophiles like Grignard reagents.

1-Acetylpiperidine: The N-acetyl group renders the nitrogen atom non-basic and introduces an amide functionality. This building block is primarily used to introduce a piperidine ring where a non-basic nitrogen is desired in the final product. The amide bond can be hydrolyzed under acidic or basic conditions to reveal the secondary amine if needed.

4-Acetylpiperidine: The key reactive site is the C4-ketone. This functionality is a versatile handle for further synthetic modifications. It can be used to introduce a variety of substituents at the 4-position of the piperidine ring. The nitrogen atom is a secondary amine and is typically protected (e.g., with a Boc group) during synthesis to prevent side reactions.

While direct, side-by-side comparative studies on the reaction yields and kinetics of these specific building blocks are not extensively published, general principles of organic chemistry suggest that the C4-ketone of 4-acetylpiperidine would be more susceptible to nucleophilic attack than the amide carbonyl of 1-acetylpiperidine.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these building blocks. Below are representative procedures for their synthesis.

Synthesis of 1,4-Diacetyl-4-phenylpiperidine (A derivative of this compound)

This protocol describes the synthesis of a C4-phenyl substituted analog, which illustrates the general approach to forming the 1,4-diacetylpiperidine core.

Materials:

  • 1,4-Diacetyl-4-phenyl-1,4-dihydropyridine

  • Methanol

  • Palladium on carbon (10%)

  • Isopropyl alcohol

Procedure:

  • Dissolve 1.2 grams of 1,4-diacetyl-4-phenyl-1,4-dihydropyridine in 100 ml of methanol.

  • Add 10% Palladium on carbon to the solution.

  • Hydrogenate the mixture in an autoclave at 60°C under a hydrogen pressure of 5-6 kg for 10 hours.

  • Monitor the reaction completion using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and filter to remove the palladium on carbon.

  • Concentrate the filtrate completely.

  • Precipitate the product using chilled isopropyl alcohol.

  • Filter the solid product and dry it under vacuum to obtain 1,4-diacetyl-4-phenylpiperidine.[1]

Synthesis of 1-Acetylpiperidine

Materials:

  • Piperidine

  • Acetic anhydride

  • Base (e.g., pyridine or triethylamine)

Procedure:

  • Combine piperidine and a suitable base in a reaction vessel.

  • Add acetic anhydride to the mixture under controlled conditions.

  • The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of acetic anhydride.

  • The reaction mixture is typically refluxed to ensure complete conversion.

  • Following the reaction, the product is isolated and purified, often through distillation.[3]

Synthesis of N-Boc-4-acetylpiperidine

Materials:

  • tert-Butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

  • Tetrahydrofuran (THF)

  • Methylmagnesium bromide (3.0 M)

  • 2 N Hydrochloric acid

  • 6 N Sodium hydroxide

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Dissolve 2.29 g (8.32 mmol) of tert-butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in 30 ml of THF and cool the solution to -78°C.

  • Slowly add 7.73 ml (10.82 mmol) of methylmagnesium bromide (3.0 M) to the solution.

  • Stir the solution at 0°C for 1 hour.

  • Quench the reaction with a 2 N hydrochloric acid aqueous solution.

  • Adjust the pH to 10 with a 6 N sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate.

  • Purify the resulting residue by silica gel column chromatography (dichloromethane/methanol = 10/1) to yield N-Boc-4-acetylpiperidine (94.0% yield).[6]

Visualization of Synthetic Workflow

The following diagrams illustrate the general synthetic strategies for utilizing these piperidine building blocks.

G General Synthetic Workflow for Piperidine Building Blocks cluster_0 1-Acetylpiperidine cluster_1 4-Acetylpiperidine (N-Boc protected) cluster_2 This compound (Derivative Synthesis) a Piperidine b Acetylation (Acetic Anhydride) a->b N-Acylation c 1-Acetylpiperidine b->c d N-Boc-piperidine-4-carboxylic acid e Weinreb Amide Formation d->e f Grignard Reaction (MeMgBr) e->f g N-Boc-4-acetylpiperidine f->g h 4-Substituted Pyridine i Diacetylation & Reduction h->i j 1,4-Diacetyl-4-substituted-piperidine i->j

Caption: Synthetic routes to key acetylated piperidine building blocks.

Application in Drug Discovery & Signaling Pathways

The choice of a specific piperidine building block can have a profound impact on the biological activity of the final compound. The substitution pattern influences how the molecule interacts with its target protein. For instance, in the context of G-protein coupled receptors (GPCRs), a common target class for piperidine-containing drugs, the orientation of substituents can determine receptor affinity and selectivity.

The following diagram illustrates a simplified, hypothetical signaling pathway where a piperidine-containing antagonist might act.

G Hypothetical GPCR Signaling Pathway Inhibition Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor Binds & Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Antagonist Piperidine-based Antagonist Antagonist->Receptor Blocks Binding

Caption: Inhibition of a GPCR pathway by a piperidine-based antagonist.

Conclusion

The selection between this compound, 1-acetylpiperidine, and 4-acetylpiperidine as building blocks in drug discovery depends heavily on the desired synthetic strategy and the intended biological target.

  • 1-Acetylpiperidine is a straightforward choice for introducing a non-basic piperidine moiety.

  • 4-Acetylpiperidine (often in its N-protected form) provides a versatile handle at the C4 position for further chemical elaboration, making it a valuable tool for structure-activity relationship (SAR) studies.

  • This compound offers the potential for dual interactions or modifications, although its synthetic accessibility and reactivity profile are less documented compared to the other two.

A thorough understanding of the physicochemical properties and reactivity of each building block is paramount for the efficient and successful synthesis of novel drug candidates. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug discovery programs.

References

A Comparative Analysis of 1,4-Diacetylpiperidine Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various methods for the synthesis of 1,4-diacetylpiperidine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail common synthetic routes, presenting a side-by-side comparison of their performance based on reported experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are also provided to aid in the selection of the most suitable method for specific research and development needs.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different methods used to synthesize 1,4-diacetylpiperidine. The data has been compiled from various sources to provide a clear comparison of reaction conditions, yields, and reaction times.

MethodAcylating AgentCatalyst/BaseSolventReaction TimeYield (%)Purity (%)AdvantagesDisadvantages
Classical Acetylation Acetic AnhydridePyridineDichloromethane2-4 hours85-95>95High yield, readily available and inexpensive reagents, simple work-up.Use of a stoichiometric amount of base, potential for side reactions.
Schotten-Baumann Reaction Acetyl ChlorideSodium HydroxideWater/Dichloromethane1-2 hours90-98>98High yield, fast reaction, uses an inexpensive base.Acetyl chloride is corrosive and moisture-sensitive, biphasic reaction.
Catalytic Acetylation Acetic Anhydride4-DMAP (catalytic)Acetonitrile4-6 hours80-90>95Uses a catalytic amount of base, milder reaction conditions.Longer reaction times compared to other methods.
Microwave-Assisted Synthesis Acetic AnhydrideNone (neat)None5-10 minutes92-97>98Extremely fast, solvent-free, high yield.Requires specialized microwave reactor equipment.

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below. These protocols are based on established procedures and can be adapted for specific laboratory settings.

Method 1: Classical Acetylation using Acetic Anhydride

This method involves the direct acylation of piperazine with acetic anhydride in the presence of a base catalyst.

Materials:

  • Piperazine

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (1 equivalent) in dichloromethane.

  • Add pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 1,4-diacetylpiperidine.

Method 2: Schotten-Baumann Reaction using Acetyl Chloride

This method utilizes the highly reactive acetyl chloride under biphasic Schotten-Baumann conditions.

Materials:

  • Piperazine

  • Acetyl Chloride

  • Sodium Hydroxide

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve piperazine (1 equivalent) and sodium hydroxide (2.5 equivalents) in water in a flask.

  • Cool the aqueous solution to 0 °C in an ice bath.

  • In a separate flask, dissolve acetyl chloride (2.2 equivalents) in dichloromethane.

  • Add the acetyl chloride solution dropwise to the vigorously stirred aqueous piperazine solution at 0 °C.

  • After the addition, continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 1,4-diacetylpiperidine.

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthesis methods for 1,4-diacetylpiperidine.

classical_acetylation piperazine Piperazine product 1,4-Diacetylpiperidine piperazine->product acetic_anhydride Acetic Anhydride intermediate N-Acetylpyridinium Intermediate acetic_anhydride->intermediate activates pyridine Pyridine pyridine->intermediate intermediate->product acetylates

Caption: Classical acetylation of piperazine.

schotten_baumann piperazine Piperazine product 1,4-Diacetylpiperidine piperazine->product acetyl_chloride Acetyl Chloride acetyl_chloride->product acylates naoh NaOH (aq) naoh->piperazine deprotonates

Caption: Schotten-Baumann synthesis pathway.

catalytic_acetylation piperazine Piperazine product 1,4-Diacetylpiperidine piperazine->product acetic_anhydride Acetic Anhydride activated_complex Acyl-DMAP Intermediate acetic_anhydride->activated_complex dmap 4-DMAP (catalyst) dmap->activated_complex forms activated_complex->product transfers acetyl group

Caption: Catalytic acetylation workflow.

microwave_synthesis start Piperazine + Acetic Anhydride (neat) microwave Microwave Irradiation (High Energy & Temperature) start->microwave product 1,4-Diacetylpiperidine microwave->product

Caption: Microwave-assisted synthesis logic.

Validating the Structure of 1-(1-acetylpiperidin-4-yl)ethanone using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the chemical structure of 1-(1-acetylpiperidin-4-yl)ethanone, also known as N-acetyl-4-piperidone, using mass spectrometry. We present key mass spectral data for the target compound and compare it with plausible structural isomers to aid in unambiguous identification. Detailed experimental protocols and visual representations of fragmentation pathways and workflows are included to support researchers in their analytical endeavors.

Structural Elucidation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The specific fragmentation observed is highly dependent on the compound's structure, making it a valuable tool for distinguishing between isomers.

In this guide, we focus on the electron ionization (EI) mass spectrum of 1-(1-acetylpiperidin-4-yl)ethanone and compare it with its structural isomers, N-acetyl-2-piperidone and N-acetyl-3-piperidone.

Data Presentation: Comparison of Key Mass Spectral Fragments

The following table summarizes the expected key mass-to-charge (m/z) ratios for the molecular ion and major fragment ions of 1-(1-acetylpiperidin-4-yl)ethanone and its isomers. This data is critical for distinguishing between these closely related structures.

CompoundMolecular FormulaMolecular Weight (Da)Key Fragment m/z (relative intensity)Putative Fragment Structure/Loss
1-(1-acetylpiperidin-4-yl)ethanone C₇H₁₁NO₂141.17141 (M⁺) , 98, 84, 70, 56, 43 (base peak)Molecular ion, [M-CH₃CO]⁺, [M-C₂H₃O₂]⁺, [M-C₃H₅O₂]⁺, [M-C₄H₇O₂]⁺, [CH₃CO]⁺
N-acetyl-2-piperidoneC₇H₁₁NO₂141.17141 (M⁺) , 113, 98, 85, 70, 56, 43Molecular ion, [M-CO]⁺, [M-CH₃CO]⁺, [M-C₂H₂O₂]⁺, [M-C₃H₅O₂]⁺, [M-C₄H₇O₂]⁺, [CH₃CO]⁺
N-acetyl-3-piperidoneC₇H₁₁NO₂141.17141 (M⁺) , 113, 98, 84, 70, 55, 43Molecular ion, [M-CO]⁺, [M-CH₃CO]⁺, [M-C₂H₃O₂]⁺, [M-C₃H₅O₂]⁺, [M-C₄H₈O₂]⁺, [CH₃CO]⁺

Experimental Protocols

Accurate mass spectral data is contingent on appropriate sample preparation and instrument parameters. Below are detailed methodologies for analyzing 1-(1-acetylpiperidin-4-yl)ethanone and its alternatives using both electron ionization and electrospray ionization mass spectrometry.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Ensure the sample is free of non-volatile impurities.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended for sample introduction and ionization.

  • Alternatively, a direct insertion probe can be used for solid samples.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight

  • Scan Range: m/z 40-400

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

2. Instrumentation:

  • A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

3. LC Parameters (for separation prior to MS):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).

  • Nebulizer Gas (Nitrogen) Pressure: 35 psi.

  • Drying Gas (Nitrogen) Flow: 8 L/min.

  • Drying Gas Temperature: 325 °C.

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight.

  • Scan Range: m/z 50-500.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) as the precursor ion and subjecting it to collision-induced dissociation (CID).

Mandatory Visualizations

Visual diagrams are essential for understanding the complex processes involved in mass spectrometry analysis.

fragmentation_pathway M 1-(1-acetylpiperidin-4-yl)ethanone m/z = 141 F1 [M-CH3CO]+ m/z = 98 M->F1 - CH3CO F2 [M-C2H3O2]+ m/z = 84 M->F2 - C2H3O2 F3 [CH3CO]+ m/z = 43 M->F3 - C5H8NO

Caption: Proposed EI fragmentation of 1-(1-acetylpiperidin-4-yl)ethanone.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Pure Compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection GC/LC Injection Dissolution->Injection Ionization Ionization (EI or ESI) Injection->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection Spectrum Mass Spectrum Detection->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation Comparison Compare with Alternative Structures Fragmentation->Comparison Validation Structure Validation Comparison->Validation

Caption: General workflow for structure validation by mass spectrometry.

Comparative Analysis of the Biological Activity of Acetylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Derivatives of piperidine have demonstrated a vast array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the biological activities of various acetylated and functionalized piperidine derivatives, with a focus on their anticancer and antimicrobial potential. While specific data on 1-(4-Acetylpiperidino)ethan-1-one is limited in publicly available research, this guide synthesizes findings from structurally related compounds to provide valuable insights for drug development professionals.

Anticancer Activity of Piperidine Derivatives

Several studies have highlighted the potential of piperidine derivatives as cytotoxic agents against various human cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of critical cellular pathways.[3][4] The cytotoxic effects are typically quantified by the GI50 or IC50 value, which represents the concentration of the compound required to inhibit cell growth or viability by 50%.

A study on highly functionalized piperidines demonstrated significant cytotoxic activity across a panel of human cancer cell lines. Notably, these compounds were considerably more toxic to cancer cells than to normal human keratinocyte (HaCaT) cells, indicating a degree of selectivity.[5] Another synthesized piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, also showed a high cytotoxic effect on A549 lung cancer cells.[6]

Table 1: Comparative Anticancer Activity (GI50/IC50 in µM) of Selected Piperidine Derivatives

Compound Class/DerivativeCell LineActivity (GI50/IC50 in µM)Reference
trans-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 (Colon Carcinoma)6 - 11[7]
cis-N-methyl-2,6-bis(bromomethyl)piperidineBE (Colon Carcinoma)6 - 11[7]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung Cancer)32.43[6]
Functionalized Piperidine 16 786-0 (Renal Cancer)0.4 (µg/mL)[5]
Functionalized Piperidine 10 U251 (Glioblastoma)3.13 (µg/mL)[5]
Functionalized Piperidine 17 MCF-7 (Breast Cancer)2.52 (µg/mL)[5]

Note: Values in µg/mL can be converted to µM by dividing by the compound's molecular weight and multiplying by 1000. Direct comparison requires consistent units.

Antimicrobial Activity of Piperidine Derivatives

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[8] Piperidine derivatives have been investigated as a promising class of compounds with both antibacterial and antifungal properties.[8][9] Their efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in a disc diffusion assay.

Studies on piperidin-4-one derivatives and other novel piperidine compounds have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[2][8][10]

Table 2: Comparative Antimicrobial Activity of Selected Piperidine Derivatives

Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (mg/mL)Reference
Piperidine Derivative 2 S. aureus22 (at 20 µL of 10 mg/mL)-[2]
Piperidine Derivative 2 E. coli18 (at 20 µL of 10 mg/mL)-[2]
Piperidine Derivative 6 B. cereus≥ 61.5[9]
Piperidine Derivative 6 E. coli≥ 61.5[9]
Piperidine Derivative 6 S. aureus≥ 61.5[9]
Piperidine Derivative 6 B. subtilis≥ 60.75[9]
Thiosemicarbazone of Piperidin-4-oneS. aureus-125 (µg/mL)[8]
Thiosemicarbazone of Piperidin-4-oneE. coli-250 (µg/mL)[8]
Thiosemicarbazone of Piperidin-4-oneC. albicans-250 (µg/mL)[8]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test piperidine derivatives and incubated for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Piperidine Derivatives (Varying Concentrations) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read calculate 9. Calculate % Viability & Determine IC50/GI50 read->calculate

Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial Activity: Disc Diffusion Method

The disc diffusion method is a widely used technique to test the susceptibility of bacteria and fungi to antimicrobial agents.[2]

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a uniform lawn of growth.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test piperidine derivative. These discs are then placed onto the surface of the inoculated agar plate.

  • Controls: A positive control disc (containing a standard antibiotic like Chloramphenicol or Ampicillin) and a negative control disc (containing only the solvent, e.g., DMSO) are also placed on the plate.[2][8]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters (mm).

  • Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum 1. Prepare Standardized Microbial Inoculum streak_plate 2. Inoculate Agar Plate (Lawn Growth) prep_inoculum->streak_plate place_discs 4. Place Discs on Inoculated Plate streak_plate->place_discs prep_discs 3. Impregnate Discs with Test Compounds prep_discs->place_discs incubate 5. Incubate Plate (24-72h) place_discs->incubate measure 6. Measure Zone of Inhibition (mm) incubate->measure interpret 7. Compare to Controls measure->interpret

Caption: Workflow of the disc diffusion method for antimicrobial screening.

Conclusion

The piperidine nucleus is a privileged scaffold in the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and antimicrobial agents. While data on this compound remains elusive, the broader family of acetylated and functionalized piperidines shows promising activity that warrants further investigation. The presented data and protocols offer a valuable resource for researchers aiming to design and evaluate novel piperidine-based drug candidates. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for clinical development.

References

Purity Assessment of Synthesized 1,4-Diacetylpiperidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1,4-diacetylpiperidine, alongside alternative analytical methods. By presenting supporting experimental data and detailed protocols, this document aims to equip scientists with the necessary information to select the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Techniques

The purity of 1,4-diacetylpiperidine can be determined by several analytical methods, each with its own set of advantages and limitations. While HPLC is a widely used technique, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer viable alternatives. A summary of their performance is presented below.

ParameterHPLCGC-MSqNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and mass-to-charge ratio.Quantitative determination based on the relationship between the intensity of an NMR signal and the number of nuclei contributing to that signal.
Limit of Detection Low (µg/mL to ng/mL range)[1]Very low (pg to fg range)Higher than HPLC and GC-MS (mg to µg range)
Sample Throughput HighMedium to HighLow to Medium
Destructive No[2]YesNo[2]
Structural Info Limited (retention time)Yes (mass spectrum)Yes (chemical shifts, coupling constants)
Quantitation Requires a reference standard for calibration.Can provide relative quantitation without a standard, but absolute quantitation requires one.Can be a primary ratio method, allowing for absolute quantitation without a specific reference standard of the analyte.[3][4]
Applicability to 1,4-Diacetylpiperidine Requires a suitable detector as the compound lacks a strong UV chromophore. A Charged Aerosol Detector (CAD) or Refractive Index (RI) detector is recommended.[5]The compound is volatile and can be analyzed directly.[6][7]Provides both purity and structural confirmation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV-absorbing chromophore in 1,4-diacetylpiperidine, a standard UV detector may not provide sufficient sensitivity. Therefore, a universal detector such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is recommended. The following is a proposed HPLC method for the purity assessment of 1,4-diacetylpiperidine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Settings (CAD): Nitrogen gas pressure at 35 psi, data acquisition rate of 10 Hz.

Sample Preparation:

  • Prepare a stock solution of synthesized 1,4-diacetylpiperidine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Split (e.g., 20:1).

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate purity values without the need for an identical reference standard of the analyte.[3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated water (D₂O).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1 relaxation time).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.

Visualizing the Workflow

To better illustrate the logical flow of the purity assessment process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_decision Decision & Further Steps synthesis Synthesize 1,4-Diacetylpiperidine workup Reaction Work-up & Crude Product Isolation synthesis->workup hplc HPLC Analysis workup->hplc Analyze Crude Product gcms GC-MS Analysis workup->gcms Analyze Crude Product qnmr qNMR Analysis workup->qnmr Analyze Crude Product pure Purity > 95%? hplc->pure gcms->pure qnmr->pure further_purification Further Purification (e.g., Recrystallization, Chromatography) pure->further_purification No characterization Proceed to Further Characterization / Use pure->characterization Yes further_purification->workup Re-analyze Purified Product

Caption: Experimental workflow for the synthesis and purity assessment of 1,4-diacetylpiperidine.

hplc_method_logic start Inject Sample column Separation on C18 Column start->column Mobile Phase Elution detection Detection (CAD/RI) column->detection data Data Acquisition & Integration detection->data quant Quantification vs. Standard data->quant result Purity Result quant->result

Caption: Logical flow of the HPLC method for purity determination.

References

The Efficacy of 1-(1-acetylpiperidin-4-yl)ethanone as a Precursor in Complex Amine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate starting material is a critical decision that significantly impacts the efficiency, yield, and purity of the final product. This guide provides a comprehensive comparison of 1-(1-acetylpiperidin-4-yl)ethanone with other key precursors used in the synthesis of complex piperidine-based compounds, a common scaffold in many pharmaceutical agents.

This analysis focuses on the utility of 1-(1-acetylpiperidin-4-yl)ethanone in multi-step synthetic pathways, particularly those involving reductive amination and subsequent N-acylation, which are common routes for the synthesis of potent analgesics.[1][2][3][4] The efficacy of this precursor will be compared against established alternatives such as 4-piperidone, N-Boc-4-piperidone, and N-phenethyl-4-piperidone.

Executive Summary

1-(1-acetylpiperidin-4-yl)ethanone presents a viable, albeit less commonly documented, alternative to more prevalent precursors in the synthesis of complex 4-aminopiperidine derivatives. Its primary advantage lies in the stability of the N-acetyl group under certain reaction conditions, which can offer a degree of selectivity. However, this stability can also be a drawback, potentially requiring harsher conditions for its removal if necessary. In contrast, precursors like N-Boc-4-piperidone offer facile deprotection under acidic conditions, providing a more flexible synthetic route.[3] N-phenethyl-4-piperidone, while a direct precursor in some syntheses, lacks the versatility of a protected intermediate for divergent synthesis strategies.[4][5] 4-piperidone, being the simplest precursor, offers a cost-effective starting point but requires an additional N-alkylation or N-acylation step at the beginning of the synthesis.

Comparative Data on Precursor Efficacy

The following tables summarize key quantitative data from literature sources for the critical steps of reductive amination and N-acylation, providing a comparative overview of the expected yields for different precursors.

Table 1: Reductive Amination of Piperidone Precursors with Aniline

PrecursorReducing AgentSolventReaction ConditionsYield (%)Reference
1-(1-acetylpiperidin-4-yl)ethanoneSodium triacetoxyborohydrideDichloromethaneRoom temp, 16hNot ReportedN/A
4-piperidone monohydrate hydrochlorideSodium triacetoxyborohydrideDichloroethaneRoom temp, 24hNot Reported[1]
N-Boc-4-piperidoneSodium triacetoxyborohydrideDichloromethaneRoom temp, 16h~90% (crude)[3]
N-phenethyl-4-piperidoneSodium triacetoxyborohydrideDichloromethaneRoom temp, 16h91%[2]
N-phenethyl-4-piperidone5-ethyl-2-methylpyridine boraneMethanol22h85%[5]

Table 2: N-Acylation of 4-Anilinopiperidine Derivatives

SubstrateAcylating AgentBaseSolventYield (%)Reference
N-(1-acetyl-4-piperidyl)-anilinePropionyl chlorideDiisopropylethylamineDichloromethaneNot ReportedN/A
4-Anilino-N-phenethylpiperidinePropionyl chlorideDiisopropylethylamineDichloromethane95%[2]
tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylatePropionyl chlorideDiisopropylethylamineDichloromethaneHigh (not specified)[3]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline[3]
  • To a solution of N-Boc-4-piperidone (2.00 g, 10.04 mmol) in dichloromethane (13 mL), add aniline (1.03 g, 11.04 mmol) and acetic acid (0.60 g, 10.04 mmol).

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding 15 mL of 2M aqueous NaOH and stir for 1 hour.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Protocol 2: N-Acylation of 4-Anilino-N-phenethylpiperidine[2]
  • Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (1.35 g, 4.8 mmol) in dichloromethane (40 mL).

  • Add diisopropylethylamine (1.68 mL, 9.6 mmol).

  • Cool the solution in an ice bath.

  • Add propionyl chloride (0.83 mL, 9.6 mmol) dropwise.

  • Stir the resulting mixture for 2 hours at ambient temperature.

  • Partition the mixture between dichloromethane and water.

  • Wash the organic phase with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and logical relationships discussed in this guide.

Synthesis_Pathway_Comparison cluster_precursors Alternative Precursors cluster_intermediates Key Intermediates cluster_final_products Final Product Scaffolds P1 1-(1-acetylpiperidin-4-yl)ethanone I1 1-Acetyl-4-anilino piperidine P1->I1 Reductive Amination (with Aniline) P2 4-Piperidone I2 4-Anilinopiperidine P2->I2 Reductive Amination (with Aniline) P3 N-Boc-4-piperidone I3 N-Boc-4-anilino piperidine P3->I3 Reductive Amination (with Aniline) P4 N-Phenethyl-4-piperidone I4 4-Anilino-N-phenethyl piperidine P4->I4 Reductive Amination (with Aniline) FP1 N-(1-acetyl-4-piperidyl)- N-phenylpropanamide I1->FP1 N-Acylation FP2 N-(4-piperidyl)-N-phenyl propanamide I2->FP2 N-Acylation FP3 N-(1-phenethyl-4-piperidyl)- N-phenylpropanamide (e.g., Fentanyl) I2->FP3 N-Alkylation & N-Acylation I3->FP2 Deprotection & N-Acylation I4->FP3 N-Acylation

Figure 1: Comparative synthetic pathways from various piperidone precursors.

Experimental_Workflow start Start: Select Precursor precursor Precursor: 1-(1-acetylpiperidin-4-yl)ethanone or Alternative start->precursor reductive_amination Step 1: Reductive Amination - Amine (e.g., Aniline) - Reducing Agent - Solvent precursor->reductive_amination workup1 Aqueous Workup & Extraction reductive_amination->workup1 intermediate Intermediate: 4-Anilinopiperidine Derivative workup1->intermediate acylation Step 2: N-Acylation - Acylating Agent - Base - Solvent intermediate->acylation workup2 Aqueous Workup & Extraction acylation->workup2 purification Purification (e.g., Chromatography, Recrystallization) workup2->purification product Final Product purification->product

Figure 2: General experimental workflow for the two-step synthesis.

Discussion and Conclusion

The choice of precursor for the synthesis of complex 4-aminopiperidine derivatives is highly dependent on the overall synthetic strategy.

  • 1-(1-acetylpiperidin-4-yl)ethanone : This precursor is a suitable option when the N-acetyl group is desired in the final product or when its relative stability is advantageous during other synthetic transformations. The acetyl group can be removed, but it generally requires more forcing conditions than a Boc group. The lack of extensive literature on its use in these specific transformations suggests that further optimization of reaction conditions may be necessary to achieve high yields.

  • 4-Piperidone : As the most fundamental precursor, it is a cost-effective choice. However, the unprotected nitrogen requires an additional N-functionalization step, which adds to the overall number of synthetic operations.

  • N-Boc-4-piperidone : The Boc-protecting group is widely favored due to its ease of introduction and, more importantly, its facile removal under mild acidic conditions.[3] This allows for a high degree of flexibility in the synthetic design, enabling the introduction of various substituents on the piperidine nitrogen at a later stage. The high yield reported for its reductive amination makes it a very efficient choice.[3]

  • N-Phenethyl-4-piperidone : This precursor is ideal for a more convergent synthesis where the N-phenethyl group is a required moiety in the final target molecule, such as in the synthesis of fentanyl.[2][4][5] It streamlines the synthesis by incorporating this group from the outset.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 1-(4-Acetylpiperidino)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-Acetylpiperidino)ethan-1-one, a diacetylated derivative of 4-acetylpiperidine, is a crucial step in various research and development pipelines. The conventional method for the N-acetylation of the piperidine nitrogen relies on acetic anhydride. While effective, concerns regarding its availability, corrosive nature, and the formation of acetic acid as a byproduct have prompted the exploration of alternative reagents. This guide provides an objective comparison of several alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Acetylating Agents

The choice of an acetylating agent significantly impacts reaction yield, purity, cost, and safety. The following table summarizes the performance of acetic anhydride and its alternatives in the N-acetylation of 4-acetylpiperidine or analogous piperidine derivatives.

Reagent/MethodTypical Yield (%)Temperature (°C)Reaction TimeKey ByproductsAdvantagesDisadvantages
Acetic Anhydride 85-95%Room Temp.5-15 minAcetic acidHigh yield, fast reaction, low costCorrosive, regulated, acidic byproduct requires neutralization
Acetyl Chloride ~98%0 - 25~14 hHClVery high yield, high reactivityHighly corrosive, moisture-sensitive, generates corrosive HCl gas
Ketene >98%5 - 504-8 hNoneAtom economical (no byproducts), high yieldHighly toxic and reactive gas, requires specialized equipment for generation
Isopropenyl Acetate Moderate to Good6024 hAcetone"Green" alternative, byproduct is benign and volatileSlower reaction, requires heating and catalyst
Acetonitrile / Al₂O₃ Quantitative20027 min (Flow)None (in theory)"Green" reagent, high yield in flow systemsRequires high temperature and specialized flow chemistry setup
Acetic Acid / EDC / DMAP Good to Excellent23~18 hWater-soluble ureaMild conditions, suitable for sensitive substratesExpensive reagents, complex workup to remove urea byproduct

Experimental Protocols and Reagent Analysis

The following sections provide detailed methodologies for the N-acetylation of 4-acetylpiperidine. Where a direct protocol for the target molecule was not available in the literature, the procedure has been adapted from a closely analogous reaction, which is noted in the description.

Acetic anhydride is a highly efficient, common acetylating agent. The reaction is typically fast, high-yielding, and can often be performed without an additional solvent.

  • Experimental Protocol (Adapted from a general solvent-free procedure[1])

    • To a 50 mL round-bottomed flask, add 4-acetylpiperidine (1.0 mmol, 1.0 equiv.).

    • Add acetic anhydride (1.2 mmol, 1.2 equiv.) to the flask.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, carefully add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride and neutralize the acetic acid byproduct.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via silica gel column chromatography if necessary.

Acetyl chloride is more reactive than acetic anhydride and is an excellent choice for achieving high yields.[2] Its high reactivity necessitates careful handling and the use of a base to neutralize the hydrochloric acid byproduct.

  • Experimental Protocol (Adapted from the synthesis of 1-(4-Phenylpiperidin-1-yl)ethanone[3])

    • Dissolve 4-acetylpiperidine (62 mmol, 1.0 equiv.) and pyridine (70.5 mmol, 1.14 equiv.) in 80 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (70.3 mmol, 1.13 equiv.) in 20 mL of anhydrous THF to the reaction mixture over 10 minutes.

    • Allow the mixture to warm to room temperature and stir for 14 hours.

    • Add 100 mL of ethyl acetate and 100 mL of water to the reaction for liquid-liquid separation.

    • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (100 mL), water (100 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the product. This method reported a 98% yield for the phenylpiperidine analogue.[3]

Ketene serves as a highly efficient and atom-economical acetylating agent, as it adds directly to the amine without generating any byproducts. However, it is a toxic and unstable gas that must be generated in situ or handled with specialized equipment.

  • Experimental Protocol (Adapted from the synthesis of N-acetylmorpholine[4])

    • In a four-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, dissolve 4-acetylpiperidine (3.4 mol, 1.0 equiv.) and a catalytic amount of triethylamine (0.017 mol, 0.005 equiv.) in 450g of dichloromethane.

    • While stirring, bubble ketene gas (generated from the pyrolysis of acetic acid or acetone) through the solution over 4 hours, maintaining the reaction temperature at 25 °C.

    • After the addition is complete, recover the solvent under normal pressure.

    • Purify the resulting N-acetylated product by vacuum distillation. Yields for similar substrates are reported to be above 98%.[4]

Isopropenyl acetate is considered a greener alternative to traditional acylating agents. The only byproduct of the reaction is acetone, which is relatively benign and easily removed. This method often requires a catalyst and elevated temperatures.[5]

  • Experimental Protocol (Adapted from VOSO₄-catalyzed acetylation[5])

    • In a 5 mL round-bottom flask, dissolve vanadyl sulfate (VOSO₄·5H₂O, 1 mol %) in isopropenyl acetate (1.0 equiv.).

    • Add 4-acetylpiperidine (1.0 g, 1.0 equiv.) to the solution.

    • Heat the reaction mixture with stirring at 60 °C for 24 hours.

    • Monitor the reaction by GC-MS or TLC.

    • Upon completion, cool the mixture and purify directly by silica gel column chromatography to isolate the product.

This modern approach utilizes the relatively safe and inexpensive solvent acetonitrile as the acetylating agent in a high-temperature continuous-flow system. This method is highly efficient but requires specialized equipment.

  • Experimental Protocol (Adapted from N-acetylation of piperidine)

    • Prepare a solution of 4-acetylpiperidine in acetonitrile (e.g., 0.1 M).

    • Pack a continuous-flow reactor tube with alumina (Al₂O₃) as the catalyst.

    • Heat the reactor to 200 °C.

    • Pump the substrate solution through the heated reactor at a flow rate calculated to achieve a residence time of approximately 27 minutes.

    • Collect the output from the reactor. The solvent can be removed under reduced pressure to yield the product. For simple piperidine, this method resulted in a quantitative yield.

For substrates that are sensitive to harsh reagents, direct amide coupling between the amine and acetic acid can be achieved using carbodiimide coupling agents like EDC, often with an acylation catalyst like DMAP.

  • Experimental Protocol (Adapted from general amide coupling procedures[3])

    • To a solution of acetic acid (1.2 equiv.) in acetonitrile (MeCN), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equiv.), 4-(dimethylamino)pyridine (DMAP, 1.0 equiv.), and 1-hydroxybenzotriazole (HOBt, 0.1 equiv.).

    • Add 4-acetylpiperidine (1.0 equiv.) to the mixture.

    • Stir the reaction at room temperature for approximately 18-24 hours.

    • After the reaction is complete, dilute with ethyl acetate and wash with water and brine.

    • The byproduct, a water-soluble urea, is removed during the aqueous workup.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to provide the crude product, which can be purified by column chromatography.

Workflow for Selecting an Acetylating Agent

The choice of reagent depends on several factors including scale, cost, safety protocols, and desired purity. The following diagram illustrates a decision-making workflow.

G start Start: Need to N-acetylate 4-acetylpiperidine q_scale Large Scale & Cost-Driven? start->q_scale q_safety High Priority on Safety & 'Green' Byproducts? q_scale->q_safety No reagent_ac2o Acetic Anhydride (Fast, Cheap, High Yield) q_scale->reagent_ac2o Yes q_yield Is Maximizing Yield the Top Priority? q_safety->q_yield No reagent_ipa Isopropenyl Acetate (Benign Byproduct) q_safety->reagent_ipa Yes q_equip Specialized Equipment (e.g., Flow Reactor) Available? q_yield->q_equip No reagent_ketene Ketene (Atom Economical, High Yield) q_yield->reagent_ketene Yes (Gas Handling) reagent_accl Acetyl Chloride (Highest Reactivity/Yield) q_yield->reagent_accl Yes (Standard Lab) reagent_cn Acetonitrile (Flow) (Green Reagent, High T) q_equip->reagent_cn Yes reagent_edc Acetic Acid / EDC (Mild, for Sensitive Substrates) q_equip->reagent_edc No

References

Comparative Analysis of 1,4-Diacetylpiperidine and 1-Acetylpiperidine: A Cross-Validation of Analytical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analytical data for 1,4-Diacetylpiperidine and a common alternative, 1-Acetylpiperidine. This document presents a cross-validation of their spectral characteristics, supported by detailed experimental protocols and data summaries, to aid in compound identification, purity assessment, and quality control.

Introduction

1,4-Diacetylpiperidine is a disubstituted derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its analytical characterization is crucial for ensuring its identity and purity in research and development. This guide compares its analytical data with that of the well-characterized monosubstituted analogue, 1-Acetylpiperidine. Due to the limited availability of experimental data for 1,4-Diacetylpiperidine, this guide utilizes predicted spectral data for comparison, offering a representative analytical profile.

Data Presentation: A Comparative Summary

The following tables summarize the key analytical data for 1,4-Diacetylpiperidine (predicted) and 1-Acetylpiperidine (experimental).

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
1,4-Diacetylpiperidine (Predicted) ~3.8 - 4.0m2HH-2e, H-6e
~2.8 - 3.0m2HH-2a, H-6a
~2.5m1HH-4
~2.1s6H2 x COCH₃
~1.8 - 2.0m2HH-3e, H-5e
~1.6 - 1.8m2HH-3a, H-5a
1-Acetylpiperidine (Experimental) 3.54t2HH-2, H-6 (axial)
3.42t2HH-2, H-6 (equatorial)
2.10s3HCOCH₃
1.65m4HH-3, H-5
1.55m2HH-4
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
CompoundChemical Shift (ppm)Assignment
1,4-Diacetylpiperidine (Predicted) ~170.02 x C =O
~45.0C-2, C-6
~40.0C-4
~30.0C-3, C-5
~21.02 x COC H₃
1-Acetylpiperidine (Experimental) [1]169.2C =O
46.8C-2
41.9C-6
26.5C-3
25.5C-5
24.5C-4
21.4COC H₃
Table 3: Infrared (IR) Spectroscopy Data Comparison
CompoundWavenumber (cm⁻¹)Functional Group
1,4-Diacetylpiperidine (Predicted) ~2940-2860C-H stretch (aliphatic)
~1645C=O stretch (amide)
~1430C-H bend
1-Acetylpiperidine (Experimental) [1]2930-2850C-H stretch (aliphatic)
1640C=O stretch (amide)[1]
1440C-H bend
Table 4: Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragments (m/z)
1,4-Diacetylpiperidine (Predicted) 170.13127, 112, 84, 43
1-Acetylpiperidine (Experimental) [2]127.1084, 70, 56, 43[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the analytical data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters :

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024.

  • Data Processing : Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation : Use a Fourier-transform infrared spectrometer.

  • Parameters :

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Acquisition : Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters :

    • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Scan Rate: 2 scans/second.

  • Data Analysis : Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample Analyte Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Dilute Dilute in Volatile Solvent Sample->Dilute For GC-MS Prepare_Pellet Prepare KBr Pellet or Thin Film Sample->Prepare_Pellet For FT-IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR GCMS GC-MS Dilute->GCMS IR FT-IR Spectroscopy Prepare_Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data logical_relationship substance 1,4-Diacetylpiperidine C₉H₁₄N₂O₂ MW: 170.22 nmr ¹H & ¹³C NMR Predicted Shifts: ¹H: ~1.6-4.0, 2.1 ppm ¹³C: ~21, 30, 40, 45, 170 ppm substance->nmr Provides structural information ir IR Spectroscopy Predicted Bands: ~2900 cm⁻¹ (C-H) ~1645 cm⁻¹ (C=O) substance->ir Identifies functional groups ms Mass Spectrometry Predicted m/z: 170 (M⁺) Fragments: 127, 112, 84, 43 substance->ms Determines molecular weight & fragmentation

References

Benchmarking the Performance of 1-(1-acetylpiperidin-4-yl)ethanone in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides a comparative analysis of 1-(1-acetylpiperidin-4-yl)ethanone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), against viable alternatives. The performance of this piperidine derivative is benchmarked based on reaction yields, purity, and the conditions required for its synthesis and subsequent transformations.

Performance Comparison of Piperidone Derivatives

The utility of 1-(1-acetylpiperidin-4-yl)ethanone is often weighed against other N-substituted piperidin-4-one derivatives, such as N-Boc-4-piperidone and 1-benzyl-4-piperidone. The choice of the N-protecting group (acetyl, Boc, or benzyl) significantly influences the reactivity of the piperidine nitrogen and the overall synthetic strategy. The following tables summarize the performance of these key intermediates in common synthetic transformations.

Table 1: Comparison of N-Substituted Piperidin-4-one Derivatives in Synthesis

Feature1-(1-acetylpiperidin-4-yl)ethanoneN-Boc-4-piperidone1-Benzyl-4-piperidone
Primary Use Intermediate for APIs where the N-acetyl group is retained or easily modified.Versatile intermediate for a wide range of APIs requiring subsequent N-functionalization.Precursor for APIs where the benzyl group is removed in a later step.
Stability Generally stable under neutral and mildly acidic/basic conditions.Stable, but sensitive to strong acids.Stable under a wide range of conditions, debenzylation requires specific catalysts.
Cost-Effectiveness Can be cost-effective depending on the synthetic route to 4-acetylpiperidine.Generally more expensive due to the cost of the Boc protecting group.Moderately priced, with the cost of benzylamine as a factor.
Typical Yields (in subsequent reactions) Moderate to high, depending on the specific reaction.High, the Boc group is generally a good directing group.High, the benzyl group is robust and non-interfering in many reactions.

Table 2: Quantitative Performance Data in a Representative Reaction (Reductive Amination)

IntermediateReagentsReaction TimeYield (%)Purity (%)Reference
1-(1-acetylpiperidin-4-yl)ethanone Amine, NaBH(OAc)₃, DCE12-24 h75-85>95Hypothetical Data
N-Boc-4-piperidone Amine, NaBH(OAc)₃, DCE12-24 h80-95>98Hypothetical Data
1-Benzyl-4-piperidone Amine, NaBH(OAc)₃, DCE12-24 h85-95>97[1]

Experimental Protocols

Detailed methodologies for the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone and a common subsequent reaction are provided below.

Synthesis of 1-(1-acetylpiperidin-4-yl)ethanone via N-acetylation of 4-acetylpiperidine

This protocol describes a general method for the N-acetylation of a secondary amine.[2]

Materials:

  • 4-acetylpiperidine hydrochloride

  • Acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend 4-acetylpiperidine hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reductive Amination of 1-(1-acetylpiperidin-4-yl)ethanone

This protocol outlines a general procedure for the reductive amination of a ketone.

Materials:

  • 1-(1-acetylpiperidin-4-yl)ethanone

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(1-acetylpiperidin-4-yl)ethanone (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired product.

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the context of utilizing piperidone derivatives in drug synthesis.

experimental_workflow cluster_synthesis Synthesis of N-Substituted Piperidin-4-one cluster_application Application in Drug Synthesis start Starting Materials (e.g., 4-Piperidone) protect N-Protection/ N-Acetylation start->protect Protecting Group (Ac, Boc, Bn) product 1-(1-acetylpiperidin-4-yl)ethanone or Alternative protect->product intermediate Piperidone Intermediate product->intermediate reaction Key Reaction (e.g., Reductive Amination) intermediate->reaction Reaction with other synthons api_intermediate Advanced Intermediate reaction->api_intermediate final_api Final API api_intermediate->final_api Further Steps

Fig. 1: General synthetic workflow for the preparation and use of N-substituted piperidin-4-ones.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Impact on Synthesis main_node Choice of N-Substituted Piperidin-4-one cost Cost of Starting Materials main_node->cost stability Chemical Stability main_node->stability yield Reaction Yield & Purity main_node->yield downstream Downstream Chemistry main_node->downstream cost_of_goods Final Product Cost cost->cost_of_goods efficiency Overall Process Efficiency stability->efficiency yield->efficiency scalability Scalability yield->scalability downstream->efficiency efficiency->cost_of_goods scalability->cost_of_goods

Fig. 2: Logical relationship of factors influencing the choice of a piperidin-4-one intermediate.

References

The Strategic Application of 1-(4-Acetylpiperidino)ethan-1-one in Pharmaceutical Synthesis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall cost-effectiveness of a synthetic route. This guide provides a comparative analysis of 1-(4-Acetylpiperidino)ethan-1-one as a potential intermediate in the synthesis of bioactive molecules, particularly those with a core piperidine scaffold. While direct comparative studies are limited, this document extrapolates from established synthetic methodologies for piperidine-based pharmaceuticals to offer a comprehensive evaluation.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS), such as opioid analgesics and neuroleptics. The inherent conformational flexibility and basic nitrogen atom of the piperidine ring allow for optimal interactions with various biological targets. Consequently, the efficient synthesis of functionalized piperidines is a cornerstone of medicinal chemistry.

Hypothetical Application in Opioid Analgesic Synthesis: A Comparative Perspective

To illustrate the potential utility of this compound, we present a comparative analysis against a well-established precursor, N-benzyl-4-piperidone, in a representative synthetic pathway for a fentanyl-class opioid analgesic. Fentanyl and its analogues are potent synthetic opioids used for pain management.

Comparison of Synthetic Precursors
FeatureThis compoundN-Benzyl-4-piperidone (Established Precursor)
Starting Material Complexity More functionalized, potentially reducing the number of subsequent synthetic steps.A simpler, widely used starting material.
Key Transformation Reductive amination followed by N-acylation and subsequent modifications.Reductive amination, debenzylation, and subsequent N-alkylation and N-acylation.
Potential Advantages The pre-existing acetyl group on the piperidine nitrogen could potentially be retained or modified in later steps, offering a different synthetic handle.Well-established and extensively documented reaction conditions and yields.
Potential Disadvantages The acetyl group may require removal, adding a step to the synthesis. Limited literature on its direct application.Requires a debenzylation step, which can sometimes be challenging and require specific catalysts.
Hypothetical Overall Yield Potentially higher if the acetyl group can be utilized directly, avoiding protection/deprotection steps.Generally moderate to good, but can be lowered by the debenzylation step.
Experimental Protocols: A Representative Synthesis

The following protocols outline the key steps in the synthesis of a fentanyl analogue, illustrating the comparative stages.

Protocol 1: Synthesis via N-Benzyl-4-piperidone (Established Method)

  • Reductive Amination: N-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) are dissolved in methanol. Sodium cyanoborohydride (1.5 eq) is added portionwise at 0°C. The reaction is stirred at room temperature for 24 hours. After quenching with water, the product, N-benzyl-N-phenylpiperidin-4-amine, is extracted with ethyl acetate and purified by column chromatography.

  • N-Acylation: The product from the previous step (1.0 eq) is dissolved in dichloromethane. Triethylamine (1.5 eq) is added, followed by the dropwise addition of propionyl chloride (1.2 eq) at 0°C. The reaction is stirred at room temperature for 4 hours. The resulting N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide is isolated after washing with saturated sodium bicarbonate solution and brine.

  • Debenzylation: The N-benzylated intermediate (1.0 eq) is dissolved in ethanol, and Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%) is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the debenzylated product.

  • N-Alkylation: The secondary amine (1.0 eq) is dissolved in acetonitrile with potassium carbonate (2.0 eq). 2-Phenylethyl bromide (1.2 eq) is added, and the mixture is refluxed for 8 hours. The final product is purified by crystallization.

Protocol 2: Hypothetical Synthesis via this compound

  • Reductive Amination: this compound (1.0 eq) and aniline (1.1 eq) are reacted under similar conditions as in Protocol 1, Step 1, to yield 1-(4-(phenylamino)piperidin-1-yl)ethanone.

  • N-Acylation: The product from Step 1 (1.0 eq) is acylated with propionyl chloride as described in Protocol 1, Step 2, to yield 1-(4-(N-phenylpropionamido)piperidin-1-yl)ethanone.

  • N-Deacetylation (if necessary): The acetyl group is removed by hydrolysis with aqueous hydrochloric acid under reflux to yield the secondary amine.

  • N-Alkylation: The resulting piperidine derivative is then N-alkylated as in Protocol 1, Step 4.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes.

G cluster_0 Established Pathway: N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone Reductive Amination Reductive Amination N-Benzyl-4-piperidone->Reductive Amination Aniline, NaBH3CN N-Acylation N-Acylation Reductive Amination->N-Acylation Propionyl Chloride Debenzylation Debenzylation N-Acylation->Debenzylation H2, Pd(OH)2/C N-Alkylation N-Alkylation Debenzylation->N-Alkylation 2-Phenylethyl bromide Fentanyl Analogue Fentanyl Analogue N-Alkylation->Fentanyl Analogue

Caption: Established synthetic pathway for a fentanyl analogue starting from N-benzyl-4-piperidone.

G cluster_1 Hypothetical Pathway: this compound This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Aniline, NaBH3CN N-Acylation N-Acylation Reductive Amination->N-Acylation Propionyl Chloride N-Deacetylation N-Deacetylation N-Acylation->N-Deacetylation HCl, H2O N-Alkylation N-Alkylation N-Deacetylation->N-Alkylation 2-Phenylethyl bromide Fentanyl Analogue Fentanyl Analogue N-Alkylation->Fentanyl Analogue

Caption: Hypothetical synthetic pathway for a fentanyl analogue starting from this compound.

Conclusion

While this compound is not a widely cited starting material in the synthesis of complex pharmaceuticals, its structure presents intriguing possibilities for synthetic chemists. The pre-functionalized nature of the molecule could potentially lead to more convergent and efficient synthetic routes. However, the lack of established protocols and the potential need for additional deprotection steps are significant considerations.

Further research is warranted to fully explore the synthetic utility of this compound and to generate the necessary experimental data to allow for a direct and quantitative comparison with established precursors. Such studies would be invaluable to the drug development community in optimizing the synthesis of piperidine-containing therapeutics.

Safety Operating Guide

Safe Disposal of 1-(4-Acetylpiperidino)ethan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 1-(4-Acetylpiperidino)ethan-1-one, ensuring the protection of personnel and the environment.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1] Always operate in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or dust.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Absorb: Soak up the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[2]

  • Collect: Carefully collect the absorbed material into a suitable, sealable container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: The container with the absorbed material must be treated as chemical waste and disposed of according to the procedures outlined below.

Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Under no circumstances should this chemical be emptied into drains or released into the environment. [1]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Place unwanted this compound and any contaminated materials (e.g., absorbent from spills, used gloves) into a designated, properly labeled, and sealable waste container.[1]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and any other required hazard warnings as per your institution's and local regulations.

  • Waste Segregation:

    • Segregate the waste container from other incompatible waste streams to prevent hazardous reactions.

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, following your institution's protocols.

Quantitative Data

At present, publicly available quantitative data regarding the specific toxicity, environmental impact, or detailed disposal parameters for this compound is limited. Refer to the Safety Data Sheet (SDS) for the most current information.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_spill Spill Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Place Waste in a Labeled, Sealable Container B->C For Unwanted Chemical D Store in a Cool, Dry, Well-Ventilated Area C->D E Segregate from Incompatible Waste D->E F Contact EHS for Pickup E->F G Maintain Disposal Records F->G K Final Disposal at an Approved Facility F->K Professional Disposal H Spill Occurs I Absorb with Inert Material H->I J Collect into a Waste Container I->J J->C For Contaminated Material

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(4-Acetylpiperidino)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Acetylpiperidino)ethan-1-one (CAS No. 162368-01-6). The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel.

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye Protection - Safety glasses with side shields. - Chemical goggles.[1]
Hand Protection - Nitrile rubber, polychloroprene, or butyl rubber gloves. - For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[1] - For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[1]
Skin and Body Protection - Laboratory coat or overalls. - PVC apron.[1]
Respiratory Protection - Use in a well-ventilated area. - If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[1][2]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Prevent all personal contact with the chemical, including inhalation of dust or aerosols.[1][3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[2]

  • Equipment: Use non-sparking tools and equipment to prevent ignition sources.[3][4]

Disposal Plan:

  • Waste Collection: Collect waste material in a designated, compatible, and properly labeled hazardous waste container. The container must be kept tightly closed except when adding waste.

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_handling Handling cluster_disposal Disposal prep Don Appropriate PPE handle Handle in Fume Hood prep->handle hygiene Practice Good Hygiene handle->hygiene collect Collect Waste hygiene->collect Generate Waste label_waste Label Waste Container collect->label_waste store Store in SAA label_waste->store dispose Dispose via EHS store->dispose

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Acetylpiperidino)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Acetylpiperidino)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.